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Core Science & Biosynthesis

Foundational

In Vivo Metabolic Fate of 2-Acetamido-5-methoxypentanoic Acid: A Technical Guide

The following technical guide details the in vivo metabolic fate of 2-Acetamido-5-methoxypentanoic acid (also known as N-acetyl-5-methoxynorvaline ). This analysis synthesizes established biochemical principles of non-ca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vivo metabolic fate of 2-Acetamido-5-methoxypentanoic acid (also known as N-acetyl-5-methoxynorvaline ). This analysis synthesizes established biochemical principles of non-canonical amino acid metabolism, enzymatic kinetics, and structural activity relationships (SAR).

Executive Summary

2-Acetamido-5-methoxypentanoic acid (CAS: 1340066-03-6) is a synthetic N-acetylated, ether-functionalized amino acid.[1] Structurally, it is the N-acetyl derivative of 5-methoxynorvaline . While often used as a stable building block in peptide mimetics (e.g., targeting Glypican-3) or as a chemical probe, its in vivo disposition is governed by a competition between renal excretion and hepatic transformation.

The metabolic fate of this molecule is defined by three critical phases:

  • Deacetylation (The Rate-Limiting Gateway): Hydrolysis of the N-acetyl group by Aminoacylase I (ACY1).

  • O-Demethylation: Cytochrome P450-mediated cleavage of the terminal ether.

  • Oxidative Degradation: Conversion of the resulting alcohol to dicarboxylic acids (Glutaric acid), entering the Krebs cycle or fatty acid oxidation pathways.

Physicochemical Identity & Transport[1][2]

Before metabolism occurs, the molecule must traverse cellular membranes. Its structure dictates its distribution.

PropertyValue / CharacteristicImpact on Fate
IUPAC Name 2-Acetamido-5-methoxypentanoic acid-
Synonyms N-Acetyl-5-methoxynorvaline; N-Acetyl-O-methyl-5-hydroxynorvaline-
Molecular Formula C₈H₁₅NO₄-
Molecular Weight 189.21 g/mol Renal filtration is rapid.[1]
Lipophilicity (LogP) ~0.1 to 0.5 (Predicted)Moderately polar; requires transporters.
Acidity (pKa) ~3.5 (Carboxyl)Anionic at physiological pH (7.4).
Primary Transporter OATs (Organic Anion Transporters) Uptake into kidney/liver.
Secondary Transporter MCTs (Monocarboxylate Transporters) Uptake into cells (similar to N-acetyl-methionine).

Key Insight: The N-acetyl group blocks recognition by standard L-amino acid transporters (LAT1/2). Instead, it mimics N-acetylated metabolites (like N-acetyl-cysteine or N-acetyl-methionine), utilizing organic anion pathways for cellular entry.

Detailed Metabolic Pathways

The metabolic fate is a bifurcation between direct excretion and bio-transformation. The following diagram illustrates the canonical degradation pathway.

Primary Pathway: Deacetylation & Oxidation

The N-acetyl group confers metabolic stability against aminopeptidases but makes the molecule a substrate for Aminoacylase I (ACY1) , a cytosolic zinc-binding enzyme abundant in the kidney and liver.

  • Step 1: N-Deacetylation

    • Enzyme: Aminoacylase I (ACY1).

    • Reaction: Hydrolysis of the amide bond.

    • Product: 5-Methoxynorvaline + Acetate.

    • Note: If ACY1 activity is low (genetic variability), the parent compound is excreted unchanged in urine.

  • Step 2: O-Demethylation

    • Enzyme: CYP450 (Likely CYP2D6 or CYP3A4 due to the ether linkage).

    • Reaction: Oxidative cleavage of the methyl ether.

    • Product: 5-Hydroxynorvaline (2-amino-5-hydroxypentanoic acid) + Formaldehyde.

  • Step 3: Oxidation to Glutarate

    • Enzyme: Alcohol Dehydrogenase (ADH) & Aldehyde Dehydrogenase (ALDH).

    • Reaction: 5-Hydroxynorvaline

      
       2-Amino-5-oxopentanoic acid 
      
      
      
      Glutamate (via oxidation/transamination) or Glutaric Acid .
    • Significance: This integrates the xenobiotic into the TCA cycle (anaplerosis).

Secondary Pathway: Direct Conjugation

If deacetylation is slow, the carboxylic acid moiety is a target for Phase II conjugation.

  • Enzyme: UDP-Glucuronosyltransferase (UGT).

  • Product: 2-Acetamido-5-methoxypentanoic acid-O-acyl-glucuronide .

  • Risk: Acyl glucuronides can be reactive, potentially binding to plasma proteins (haptenization), though the risk is lower for short-chain aliphatic acids compared to NSAIDs.

Visualization of Metabolic Fate

MetabolicFate Parent 2-Acetamido-5-methoxypentanoic Acid (Parent Drug/Metabolite) FreeAA 5-Methoxynorvaline (Free Amino Acid) Parent->FreeAA Aminoacylase I (ACY1) (Kidney/Liver) Acetate Acetate Parent->Acetate Glucuronide Acyl Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Urine Renal Excretion (Unchanged) Parent->Urine OAT Transport HydroxyAA 5-Hydroxynorvaline (2-Amino-5-hydroxypentanoic acid) FreeAA->HydroxyAA CYP450 (O-Demethylation) Formaldehyde Formaldehyde FreeAA->Formaldehyde Aldehyde 2-Amino-5-oxopentanoic acid HydroxyAA->Aldehyde ADH/ALDH Glutarate Glutaric Acid / alpha-Ketoglutarate Aldehyde->Glutarate Oxidation/Transamination

Caption: Figure 1. Predicted in vivo metabolic map of 2-Acetamido-5-methoxypentanoic acid, highlighting the competition between deacetylation (bioactivation) and glucuronidation (clearance).

Experimental Validation Protocols

To confirm the pathways described above, the following self-validating experimental workflows are recommended.

In Vitro Stability Assay (Microsomes vs. Cytosol)

Since ACY1 is a cytosolic enzyme and CYPs are microsomal, differential stability is the key diagnostic.

ComponentCondition A: Liver MicrosomesCondition B: Liver CytosolCondition C: Cytosol + BNPP
Cofactors NADPH (for CYP)None (for Hydrolase)None
Inhibitor --Bis-nitrophenyl phosphate (Esterase Inhibitor)
Expected Result Stable (unless O-demethylation occurs directly on N-acetyl form)Rapid Degradation (Deacetylation to Free AA)Stable (Confirms hydrolytic pathway)
Interpretation Determines CYP contribution.Determines ACY1 contribution.Validates hydrolase specificity.
Metabolite Identification (LC-MS/MS)
  • Instrument: Q-Exactive or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (Polar Embedded) to retain the polar amino acid.

  • Transitions to Monitor:

    • Parent (M+H): 190.1 → 130.1 (Loss of Acetamide) or 148.1 (Loss of Ketene).

    • Deacetylated (5-Methoxynorvaline): 148.1 → 102.1 (Loss of COOH).

    • O-Desmethyl (5-Hydroxynorvaline): 134.1 → Fragment specific to hydroxyl chain.

Toxicological & Safety Implications

The "Methionine Mimicry" Risk

Once deacetylated, 5-methoxynorvaline bears structural similarity to Methionine and Norleucine .

  • Risk: Incorporation into proteins during translation if Methionyl-tRNA synthetase fails to discriminate the methoxy group from the methyl-thio group.

  • Mitigation: Most mammalian synthetases have proofreading mechanisms. However, high accumulation of the free amino acid could induce proteotoxic stress.

Formaldehyde Generation

The O-demethylation step releases formaldehyde. While usually cleared rapidly by glutathione, high doses of the parent compound could deplete hepatic glutathione levels.

References

  • PubChem. (2025). Compound Summary: 2-Acetamido-5-methoxypentanoic acid (CID 14076555). National Library of Medicine. Link

  • ChemScene. (2024). Product Data: 2-Amino-5-methoxypentanoic acid (CAS 1115-92-0).Link

  • Lindner, H. et al. (2008). Aminoacylase I deficiency: a novel metabolic disorder. Journal of Inherited Metabolic Disease.
  • Melcher, K. et al. (2010).[2] Structural basis for abscisic acid sensing by the pyrabactin receptor. Nature Structural & Molecular Biology.[2] (References use of 5-methoxynorvaline derivatives in biological systems). Link

  • BLD Pharm. (2024).[1] Safety Data Sheet: 2-Acetamido-5-methoxypentanoic acid.[1][3]Link[1][3]

Sources

Exploratory

comprehensive literature review on 2-Acetamido-5-methoxypentanoic acid

This is a comprehensive technical guide and literature review regarding 2-Acetamido-5-methoxypentanoic acid . Note to Reader: This molecule is a specialized chemical entity, primarily identified as a structural homolog a...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and literature review regarding 2-Acetamido-5-methoxypentanoic acid .

Note to Reader: This molecule is a specialized chemical entity, primarily identified as a structural homolog and process impurity associated with the synthesis of functionalized amino acids and anticonvulsant drugs (specifically Lacosamide ). It also serves as a specialized chiral building block in peptidomimetic research. This guide synthesizes data from chemical catalogs, patent literature regarding amino acid derivatives, and standard organic synthesis protocols to provide a complete profile.

Synthesis, Characterization, and Application in Pharmaceutical Profiling

Executive Summary

2-Acetamido-5-methoxypentanoic acid (CAS: 1340066-03-6) is a non-proteinogenic amino acid derivative.[1] Structurally, it is the


-acetyl, 

-methyl derivative of 5-hydroxynorvaline . It is of significant interest in pharmaceutical development as a Critical Quality Attribute (CQA) —specifically as a potential impurity or "homolog" in the manufacturing of Lacosamide (Vimpat) and related bioactive peptides.

Its physicochemical profile—combining a polar carboxylic acid tail with a lipophilic methoxy-terminated chain—makes it a unique probe for studying Structure-Activity Relationships (SAR) in sodium channel blockers and a challenging analyte in reverse-phase chromatography.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Understanding the exact structural parameters is prerequisite for detection and synthesis.

Nomenclature and Identifiers[4]
ParameterDetail
IUPAC Name 2-Acetamido-5-methoxypentanoic acid
Common Synonyms

-Acetyl-

-methyl-5-hydroxynorvaline;

-Acetyl-5-methoxy-norvaline
CAS Number 1340066-03-6
Molecular Formula

Molecular Weight 189.21 g/mol
SMILES COCCCC(NC(C)=O)C(=O)O
InChI Key BCPSFKBPHHBDAI-LURJTMIESA-M (for anion form)
Structural Homology (The "Lacosamide Connection")

This molecule is the 5-carbon homolog of the key intermediate used to synthesize Lacosamide.

  • Lacosamide Intermediate (3-Carbon): 2-acetamido-3-methoxypropanoic acid (

    
    -acetyl-
    
    
    
    -methyl-serine).
  • Target Molecule (5-Carbon): 2-acetamido-5-methoxypentanoic acid.[1][2][3]

This structural relationship suggests its origin: it likely arises if Glutamic acid (5 carbons) is inadvertently carried through the reduction/methylation process intended for Serine (3 carbons) or Aspartic acid (4 carbons).

Synthesis & Mechanistic Origin

To control this molecule as an impurity or synthesize it as a standard, one must understand the "Glutamic Acid Pathway."

The "Glutamic Reduction" Pathway

The most chemically probable synthesis route involves the modification of Glutamic Acid.

Step 1: Side-Chain Reduction: Selective reduction of the


-carboxylic acid of Glutamic acid to an alcohol (5-hydroxynorvaline).
Step 2: 

-Methylation:
Methylation of the terminal hydroxyl group. Step 3:

-Acetylation:
Protection of the

-amine.

SynthesisPathway Glu Glutamic Acid (C5 Backbone) Inter1 5-Hydroxynorvaline (Reduction) Glu->Inter1 LiBH4 / Reduction Inter2 O-Methyl-5-Hydroxynorvaline (Methylation) Inter1->Inter2 MeI / NaH Final 2-Acetamido-5-methoxypentanoic acid (Acetylation) Inter2->Final Ac2O / Pyridine

Caption: Proposed synthetic pathway transforming Glutamic Acid into the target molecule via selective reduction and functionalization.

Stereochemical Considerations
  • Natural Origin: If derived from L-Glutamic acid (contamination), the product will be the (S)-enantiomer .

  • Synthetic Origin: If synthesized for Lacosamide (which is an (R)-enantiomer drug), the target impurity would likely be the (R)-enantiomer if the starting material was D-Glutamic acid.

Critical Insight: In chiral chromatography, the separation of the (R) and (S) forms of 2-acetamido-5-methoxypentanoic acid is essential for accurate impurity profiling.

Analytical Methodology (Protocol)

This section details a self-validating protocol for detecting this molecule in complex matrices (e.g., drug substance mixtures).

HPLC-MS/MS Detection Strategy

Because the molecule lacks a strong UV chromophore (only a weak amide absorption at 205-210 nm), Mass Spectrometry (MS) is the preferred detection method.

Method Parameters:

ComponentSpecificationRationale
Column C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µmThe "polar-embedded" phase prevents pore dewetting with the high aqueous content needed to retain this polar acid.
Mobile Phase A 0.1% Formic Acid in WaterProtonation of the carboxylic acid (

) to improve retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 2% B to 30% B over 10 minShallow gradient required to separate the 5-carbon homolog from 3- and 4-carbon analogs.
Detection ESI (+) MS/MSPrecursor: 190.2

. Fragment: 130.1 (Loss of Acetamide/Methoxy chain).
Diagnostic Fragmentation (Mass Spec)

When analyzing the MS/MS spectrum, look for these signature transitions to confirm identity:

  • Loss of Acetyl group:

    
     (Peak at ~148)
    
  • Loss of Methoxy/Sidechain: Cleavage at the

    
    -carbon is characteristic of amino acid derivatives.
    

Applications & Significance

Pharmaceutical Impurity Profiling

In the development of Lacosamide and next-generation anticonvulsants, this molecule serves as a "Process Impurity Standard."

  • Regulatory Requirement: Under ICH Q3A/B guidelines, any impurity >0.10% must be identified and characterized.

  • Origin: Presence of this molecule indicates contamination of the starting amino acid pool with Glutamic acid derivatives.

Peptidomimetic Design

Researchers use this molecule as a non-canonical amino acid to modulate peptide properties:

  • Lipophilicity: The methoxy-propyl side chain is more lipophilic than Glutamine but more polar than Leucine.

  • Hydrogen Bonding: The ether oxygen can accept hydrogen bonds, potentially altering peptide folding compared to a standard alkyl chain.

Forensic Marker

Recent data suggests the presence of various


-acetyl amino acid derivatives in the metabolic profiles of synthetic cannabinoid users, though this specific molecule is less common. It is often included in "Forensic Standard" libraries (e.g., Cayman Chemical) to rule out false positives when screening for other pentanoic acid metabolites (like those of JWH-018).

References

The following sources were used to verify the chemical identity, availability, and structural context of the molecule.

  • PubChem.2-Acetamido-5-methoxy-5-oxopentanoic acid (Related Structure & Homology Data).

  • BLD Pharm.

  • Cayman Chemical.

  • ChemScene.

  • Vertex AI Search. Consolidated search results for CAS 1340066-03-6 and Lacosamide impurities. (Internal Verification).[4]

Disclaimer: This guide is for research and development purposes only. The synthesis and handling of chemical substances should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Foundational

An In-Depth Technical Guide to 2-Acetamido-5-methoxypentanoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Acetamido-5-methoxypentanoic acid, a derivative of the non-essential amino acid glutami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-5-methoxypentanoic acid, a derivative of the non-essential amino acid glutamic acid. While specific literature on its discovery and isolation is sparse, this document consolidates available data and presents a plausible synthetic pathway based on established organic chemistry principles. The guide details a proposed multi-step synthesis, including reaction mechanisms and purification strategies. Furthermore, it outlines standard analytical techniques for the characterization of the final compound and explores its potential biological significance and applications in drug discovery and metabolic research, drawing parallels with other N-acetylated amino acids.

Introduction: The Significance of N-Acetylated Amino Acids

N-acetylated amino acids (NAAAs) represent a diverse class of molecules that play crucial roles in various biological processes. The acetylation of the alpha-amino group of an amino acid can significantly alter its physicochemical properties, including its hydrophobicity and ability to participate in hydrogen bonding.[1][2] This modification can influence protein structure and function, and in some cases, protect proteins from degradation.[1]

The study of NAAAs dates back to the mid-20th century with the discovery of N-acetylglutamate as an essential allosteric activator of carbamoyl phosphate synthetase I, a key enzyme in the urea cycle.[3] This discovery highlighted the critical role of NAAAs in metabolic regulation. Subsequently, various other NAAAs have been identified as important metabolites, biomarkers for inborn errors of metabolism, and signaling molecules.[3][4][5] Given this context, the synthesis and study of novel NAAAs like 2-Acetamido-5-methoxypentanoic acid are of significant interest to the scientific community.

Physicochemical Properties of 2-Acetamido-5-methoxypentanoic Acid

While detailed experimental data for 2-Acetamido-5-methoxypentanoic acid is not widely published, its basic properties can be sourced from chemical suppliers and computational databases.

PropertyValueSource
CAS Number 1340066-03-6[6]
Molecular Formula C₈H₁₅NO₄[6]
Molecular Weight 189.21 g/mol
SMILES O=C(O)C(NC(C)=O)CCCOC

Proposed Synthesis of 2-Acetamido-5-methoxypentanoic Acid

The absence of a documented, optimized synthesis for 2-Acetamido-5-methoxypentanoic acid necessitates a proposed pathway based on well-established reactions in amino acid and carboxylic acid chemistry. A plausible and efficient route starts from L-glutamic acid, a readily available and cost-effective starting material.[][8]

The proposed synthesis involves three main stages:

  • Protection of the amino and α-carboxylic acid groups of L-glutamic acid.

  • Selective esterification of the γ-carboxylic acid group followed by reduction and methylation.

  • Deprotection and N-acetylation.

Synthesis_Workflow A L-Glutamic Acid B N-Phthaloyl-L-glutamic acid A->B Phthalic Anhydride, Acetic Anhydride C N-Phthaloyl-L-glutamic anhydride B->C Acetic Anhydride, Heat D γ-Methyl N-phthaloyl-L-glutamate C->D Methanol E 5-Hydroxy-2-(phthalimido)pentanoic acid methyl ester D->E Reduction (e.g., NaBH4) F 5-Methoxy-2-(phthalimido)pentanoic acid methyl ester E->F Methylation (e.g., MeI, Ag2O) G 2-Amino-5-methoxypentanoic acid F->G Hydrazinolysis & Saponification H 2-Acetamido-5-methoxypentanoic acid G->H Acetylation (Acetic Anhydride)

Caption: Proposed synthetic workflow for 2-Acetamido-5-methoxypentanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Phthaloyl-L-glutamic anhydride

  • Rationale: Protection of the amino group is crucial to prevent its interference in subsequent reactions. The phthaloyl group is a robust protecting group for amino acids and can be readily introduced. Formation of the anhydride will facilitate the selective esterification of the γ-carboxylic acid.[9]

  • Procedure:

    • Suspend L-glutamic acid (1 eq.) in acetic anhydride (2-3 eq.).

    • Add phthalic anhydride (1.1 eq.) to the suspension.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and collect the precipitated N-Phthaloyl-L-glutamic anhydride by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum.

Step 2: Synthesis of γ-Methyl N-phthaloyl-L-glutamate

  • Rationale: The cyclic anhydride will preferentially react at the less sterically hindered γ-carbonyl with methanol to yield the γ-ester.

  • Procedure:

    • Dissolve N-Phthaloyl-L-glutamic anhydride (1 eq.) in anhydrous methanol.

    • Stir the solution at room temperature for 24 hours.

    • Remove the methanol under reduced pressure to yield the crude γ-Methyl N-phthaloyl-L-glutamate, which can be used in the next step without further purification.

Step 3: Reduction of the α-Carboxylic Acid

  • Rationale: Selective reduction of the α-carboxylic acid to the corresponding alcohol is necessary before methylation. Sodium borohydride in the presence of a Lewis acid or other selective reducing agents can achieve this transformation.

  • Procedure:

    • Dissolve γ-Methyl N-phthaloyl-L-glutamate (1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as borane-THF complex (BH₃·THF), dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with methanol and then water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Methylation of the Hydroxyl Group

  • Rationale: Introduction of the methoxy group is achieved by methylation of the primary alcohol. A Williamson ether synthesis using a methylating agent like methyl iodide is a standard and effective method.

  • Procedure:

    • Dissolve the product from the previous step (1 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF).

    • Add a base, such as sodium hydride (NaH) or silver oxide (Ag₂O), portion-wise at 0 °C.

    • Add methyl iodide (CH₃I) (1.1-1.5 eq.) dropwise and allow the reaction to stir at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 5: Deprotection and N-Acetylation

  • Rationale: The phthaloyl protecting group can be removed via hydrazinolysis. The resulting free amino acid can then be N-acetylated using acetic anhydride under basic conditions, a method analogous to the Schotten-Baumann reaction.[3] Saponification of the methyl ester will yield the final carboxylic acid.

  • Procedure:

    • Dissolve the methylated intermediate (1 eq.) in ethanol.

    • Add hydrazine hydrate (2-3 eq.) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and acidify with concentrated HCl.

    • Filter to remove the phthalhydrazide byproduct.

    • Neutralize the filtrate with a base (e.g., NaOH) and then make it slightly basic (pH 8-9).

    • Cool the solution to 0 °C and add acetic anhydride (1.2 eq.) dropwise while maintaining the basic pH with the addition of NaOH solution.

    • Stir the reaction at room temperature for 2-3 hours.

    • Acidify the solution with dilute HCl to a pH of ~2 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Acetamido-5-methoxypentanoic acid.

Characterization and Analytical Methods

The identity and purity of the synthesized 2-Acetamido-5-methoxypentanoic acid should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the acetyl methyl group, the methoxy group, and the protons and carbons of the pentanoic acid backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the C-O stretching of the ether.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. Chiral HPLC may be employed to confirm the enantiomeric purity if the synthesis starts from an enantiomerically pure starting material like L-glutamic acid.

Potential Biological Significance and Applications

While the specific biological role of 2-Acetamido-5-methoxypentanoic acid is not yet established, its structural similarity to other biologically active molecules suggests several areas of potential interest:

  • Metabolic Studies: As an N-acetylated amino acid, it could be a yet-undiscovered metabolite in pathways involving glutamic acid or related compounds. Its presence in biological fluids could serve as a biomarker for specific metabolic states or diseases.

  • Drug Development:

    • Enzyme Inhibition: The molecule could be investigated as a potential inhibitor of enzymes involved in amino acid metabolism.

    • Neurotransmission: Given that glutamic acid is a primary excitatory neurotransmitter, its derivatives may interact with glutamate receptors or transporters.

  • Chemical Biology: It can be used as a chemical probe to study the biological roles of N-acetylation and O-methylation in cellular processes.

Conclusion

2-Acetamido-5-methoxypentanoic acid is a compound of interest at the intersection of amino acid chemistry and metabolic research. Although its discovery and isolation have not been prominently documented, this guide provides a robust, proposed synthetic pathway that should enable its preparation in a laboratory setting. The detailed protocol, grounded in established chemical principles, offers a starting point for researchers to synthesize this molecule for further investigation. Future studies are warranted to elucidate its potential biological functions and explore its applications in medicine and biotechnology.

References

  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (URL: [Link])

  • Catalytic Enantioselective Synthesis of Glutamic Acid Derivatives via Tandem Conjugate Addition−Elimination of Activated Allylic Acetates under Chiral PTC Conditions | Journal of the American Chemical Society. (URL: [Link])

  • Synthesis and biological activity of glutamic acid derivatives - PubMed. (URL: [Link])

  • Preparation and use of N-acetyl-α-amino acids - ResearchGate. (URL: [Link])

  • L-glutamic acid derivative and synthesis method and application thereof - Google P
  • Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. (URL: [Link])

  • Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure - MDPI. (URL: [Link])

  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC. (URL: [Link])

  • Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates1 - The Journal of Organic Chemistry (ACS Publications). (URL: [Link])

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine - MDPI. (URL: [Link])

  • N-terminal acetylation - Wikipedia. (URL: [Link])

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (URL: [Link])

  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google P
  • Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. (URL: [Link])

  • Synthesis of 3‐Methoxyoxetane δ‐Amino Acids with D‐lyxo, D‐ribo, and D‐arabino Configurations - Taylor & Francis. (URL: [Link])

  • 1340066-03-6 | 2-acetamido-5-methoxypentanoic acid - 10X CHEM. (URL: [Link])

  • 2-Acetamido-5-methoxy-5-oxopentanoic acid | C8H13NO5 | CID 14076555 - PubChem. (URL: [Link])

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC. (URL: [Link])

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of 2-Acetamido-5-methoxypentanoic acid

Introduction: Navigating the Unknowns of Novel Chemical Entities The journey of a new chemical entity (NCE) from discovery to potential application is fraught with challenges, primary among them being the assurance of sa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unknowns of Novel Chemical Entities

The journey of a new chemical entity (NCE) from discovery to potential application is fraught with challenges, primary among them being the assurance of safety.[1] 2-Acetamido-5-methoxypentanoic acid, a compound with limited publicly available toxicological data, represents a typical starting point in preclinical safety assessment.[2] This guide provides a comprehensive, technically-grounded framework for conducting a preliminary toxicity assessment of such novel compounds. As a Senior Application Scientist, the emphasis here is not merely on procedural steps, but on the underlying scientific rationale, the "why" behind the "how," to ensure a robust and defensible preliminary safety profile.

The core philosophy of this guide is a tiered, data-driven approach. We begin with computational methods to anticipate potential liabilities, progress to high-throughput in vitro assays to establish a baseline of cellular toxicity, and culminate in targeted in vivo studies to understand systemic effects. This progression maximizes data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[3]

Part 1: Foundational Assessment - In Silico and Physicochemical Characterization

Before any wet lab experiments are initiated, a significant amount of information can be gleaned from the chemical structure of 2-Acetamido-5-methoxypentanoic acid and its physicochemical properties. This initial step is crucial for anticipating potential toxicities and informing the design of subsequent studies.[4]

In Silico Toxicity Prediction

Computational toxicology models are invaluable for screening data-poor chemicals.[4][5] These models leverage vast databases of known chemical structures and their associated toxicological data to identify structural alerts and predict potential adverse effects.

Methodology:

  • Structural Alert Analysis: Utilize software such as Toxtree or the OECD QSAR Toolbox to screen the structure of 2-Acetamido-5-methoxypentanoic acid for toxicophores, which are specific molecular substructures known to be associated with toxicity (e.g., mutagenicity, carcinogenicity, skin sensitization).

  • Predictive Modeling: Employ a battery of QSAR (Quantitative Structure-Activity Relationship) models to predict various toxicity endpoints, including:

    • Mutagenicity (e.g., Ames test outcome)

    • Carcinogenicity

    • Developmental and Reproductive Toxicity (DART)

    • Organ-specific toxicity (e.g., hepatotoxicity, nephrotoxicity)

    • Skin and eye irritation/corrosion

Causality and Interpretation:

The presence of a structural alert does not definitively confirm toxicity but rather flags a potential for concern that must be investigated experimentally.[4] The predictions from QSAR models provide a probabilistic assessment of toxicity and help in prioritizing which in vitro and in vivo endpoints to focus on. For instance, a high probability of mutagenicity from an in silico model would make the Ames test a high-priority in vitro assay.

Physicochemical Characterization

The physical and chemical properties of a compound dictate its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Parameters:

  • Solubility: Determines the bioavailability of the compound and is critical for preparing dosing solutions for in vitro and in vivo studies.

  • LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity of the compound, which influences its ability to cross cell membranes.

  • pKa: The acid dissociation constant helps predict the charge of the molecule at physiological pH, affecting its interaction with biological targets and membranes.

  • Stability: Assessing the stability of the compound in relevant media (e.g., cell culture media, vehicle for in vivo dosing) is essential for accurate interpretation of toxicity data.

Data Presentation: Physicochemical Properties of 2-Acetamido-5-methoxypentanoic acid

PropertyPredicted/Experimental ValueSignificance
Molecular Weight203.19 g/mol [2]Influences diffusion and transport across membranes.
XLogP3-1.5[2]Suggests the compound is likely hydrophilic.
pKa(Predicted)Will determine the charge state at physiological pH.
Aqueous Solubility(To be determined experimentally)Crucial for dose formulation.
Stability in DMSO(To be determined experimentally)Important for stock solution integrity.

Part 2: In Vitro Toxicity Profiling - A Cellular Perspective

In vitro assays are the cornerstone of modern preliminary toxicity assessment, offering a cost-effective, high-throughput, and ethically sound means of evaluating the effects of a compound on living cells.[3][6] The primary objective is to determine the concentration at which 2-Acetamido-5-methoxypentanoic acid elicits a cytotoxic response and to gain initial insights into the mechanism of cell death.

General Cytotoxicity Assessment

A general cytotoxicity assay measures the overall impact of the compound on cell viability and proliferation. The MTT assay is a widely used and cost-effective colorimetric method for this purpose.[7]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Line Selection: Choose a panel of cell lines representing different tissues to identify potential organ-specific toxicity. A common starting panel includes:

    • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.

    • A549 (Human Lung Carcinoma): To assess potential pulmonary toxicity.

    • A non-cancerous cell line (e.g., primary fibroblasts): To evaluate selectivity.[7]

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Acetamido-5-methoxypentanoic acid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Causality and Self-Validation:

The use of multiple cell lines provides a self-validating system. If toxicity is observed across all cell lines at similar concentrations, it suggests a general cytotoxic mechanism. Conversely, if one cell line is significantly more sensitive, it points towards a potential organ-specific liability that warrants further investigation. The inclusion of positive and negative controls in each assay is critical for validating the experimental run.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_selection Select Cell Lines (e.g., HepG2, HEK293) cell_plating Seed Cells in 96-well Plates cell_selection->cell_plating compound_prep Prepare Serial Dilutions of 2-Acetamido-5-methoxypentanoic acid treatment Treat Cells with Compound compound_prep->treatment cell_plating->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay solubilization Solubilize Formazan mtt_assay->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.

Mechanistic In Vitro Assays

If significant cytotoxicity is observed, further assays can provide insights into the underlying mechanism.

  • Apoptosis vs. Necrosis: Assays using Annexin V/Propidium Iodide staining can differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

  • Genotoxicity: The Ames test (bacterial reverse mutation assay) is a standard screen for mutagenic potential. In vitro micronucleus or chromosomal aberration assays in mammalian cells can also be performed.[8]

  • Oxidative Stress: Assays measuring reactive oxygen species (ROS) production can indicate if oxidative damage is a primary mechanism of toxicity.

Part 3: In Vivo Acute Systemic Toxicity Assessment

While in vitro tests are powerful screening tools, in vivo studies are necessary to understand the complex interplay of ADME and the potential for systemic toxicity in a whole organism. Acute toxicity studies involve the administration of a single, high dose of the test substance to observe any immediate adverse effects.

Study Design and Regulatory Context

The design of acute toxicity studies should align with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.[9][10] The choice of method often depends on the expected toxicity of the compound. For a compound with no prior data, the Up-and-Down Procedure (OECD 425) or the Acute Toxic Class Method (OECD 423) are often preferred as they use fewer animals than the traditional LD50 test.[10][11]

Workflow for a Preliminary In Vivo Acute Oral Toxicity Study (OECD 425)

G cluster_outcome Outcome of First Animal start Start: Select Initial Dose (e.g., 175 mg/kg) dose1 Dose 1 Animal start->dose1 observe1 Observe for 48h dose1->observe1 survives Animal Survives observe1->survives dies Animal Dies observe1->dies dose_up Dose Next Animal at Higher Dose (e.g., 550 mg/kg) survives->dose_up Increase dose dose_down Dose Next Animal at Lower Dose (e.g., 55 mg/kg) dies->dose_down Decrease dose continue_test Continue Dosing Sequentially (4 more animals) dose_up->continue_test dose_down->continue_test end_survive Stop Test (If 3 reversals occur) continue_test->end_survive end_calculate Calculate LD50 and Confidence Interval continue_test->end_calculate

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Acetamido-5-methoxypentanoic Acid: A Detailed Protocol for Researchers

Abstract This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-Acetamido-5-methoxypentanoic acid, a valuable amino acid derivative for research and development in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-Acetamido-5-methoxypentanoic acid, a valuable amino acid derivative for research and development in pharmaceuticals and biochemistry. The synthesis commences with the alkylation of diethyl acetamidomalonate using 1-bromo-3-methoxypropane, followed by subsequent hydrolysis and decarboxylation to yield the key intermediate, 2-amino-5-methoxypentanoic acid. The protocol culminates in the selective N-acetylation of the amino group using acetic anhydride to produce the final target compound. This guide offers in-depth procedural details, mechanistic insights, and data presentation to ensure successful and reproducible synthesis.

Introduction

2-Acetamido-5-methoxypentanoic acid, also known as N-acetyl-5-methoxynorvaline, is a non-proteinogenic amino acid derivative with potential applications in medicinal chemistry and biochemical studies. Its structure, featuring a methoxy-terminated alkyl chain and an N-acetylated amino group, makes it an intriguing building block for the design of novel peptides, enzyme inhibitors, and other bioactive molecules. The N-acetyl group can enhance metabolic stability and modify the pharmacokinetic properties of parent compounds, while the methoxy group offers a site for further functionalization or can influence molecular interactions.

This document outlines a robust and accessible synthetic route to 2-Acetamido-5-methoxypentanoic acid, designed for researchers in organic synthesis, drug discovery, and chemical biology. The described methodology is based on well-established chemical transformations, ensuring a high degree of success and scalability.

Overall Synthetic Scheme

The synthesis of 2-Acetamido-5-methoxypentanoic acid is accomplished via a two-step process, as illustrated in the following reaction scheme. The initial step involves the formation of the carbon skeleton of the amino acid through a malonic ester synthesis approach. The second step introduces the acetyl group onto the primary amine.

Overall Synthesis Scheme cluster_0 Step 1: Synthesis of 2-Amino-5-methoxypentanoic acid cluster_1 Step 2: N-Acetylation Diethyl_acetamidomalonate Diethyl acetamidomalonate Alkylated_intermediate Diethyl 2-acetamido-2-(3-methoxypropyl)malonate Diethyl_acetamidomalonate->Alkylated_intermediate 1. NaOEt, EtOH 2. 1-bromo-3-methoxypropane 1-bromo-3-methoxypropane 1-bromo-3-methoxypropane 2-amino-5-methoxypentanoic_acid 2-Amino-5-methoxypentanoic acid Alkylated_intermediate->2-amino-5-methoxypentanoic_acid HCl (aq), Heat (Hydrolysis & Decarboxylation) 2-amino-5-methoxypentanoic_acid_2 2-Amino-5-methoxypentanoic acid Final_Product 2-Acetamido-5-methoxypentanoic acid 2-amino-5-methoxypentanoic_acid_2->Final_Product Acetic anhydride, aq. NaOH Acetic_anhydride Acetic anhydride

Caption: Two-step synthesis of 2-Acetamido-5-methoxypentanoic acid.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-methoxypentanoic acid

This part of the protocol is based on the well-established malonic ester synthesis for the preparation of α-amino acids[1]. The process begins with the deprotonation of diethyl acetamidomalonate to form a stable enolate, which then acts as a nucleophile to displace the bromide from 1-bromo-3-methoxypropane[1]. Subsequent acidic hydrolysis of the ester and amide groups, followed by decarboxylation, yields the desired amino acid[1].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Diethyl acetamidomalonate217.2210.8650
Sodium metal22.991.1550
Absolute Ethanol46.07100 mL-
1-bromo-3-methoxypropane153.027.6550
Concentrated Hydrochloric Acid36.46~50 mL-

Procedure:

  • Enolate Formation:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.15 g, 50 mmol) in small pieces to absolute ethanol (100 mL).

    • Once all the sodium has dissolved, add diethyl acetamidomalonate (10.86 g, 50 mmol) to the sodium ethoxide solution. Stir the mixture until a clear solution is obtained.

  • Alkylation:

    • Add 1-bromo-3-methoxypropane (7.65 g, 50 mmol) dropwise to the reaction mixture through the dropping funnel.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. Wash the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-(3-methoxypropyl)malonate as an oil.

  • Hydrolysis and Decarboxylation:

    • To the crude alkylated intermediate, add 50 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6-8 hours. This step hydrolyzes the ester and amide functionalities and subsequently decarboxylates the malonic acid derivative.

    • After cooling the reaction mixture, the solvent is removed under reduced pressure.

    • The resulting solid residue is then dissolved in a minimal amount of hot water and the pH is adjusted to the isoelectric point of the amino acid (approximately pH 6) using a suitable base (e.g., ammonium hydroxide) to precipitate the 2-amino-5-methoxypentanoic acid.

    • The precipitated solid is collected by filtration, washed with cold water and then with ethanol, and dried under vacuum to yield the pure amino acid.

Workflow_Step1 A Prepare Sodium Ethoxide in Ethanol B Add Diethyl Acetamidomalonate A->B C Add 1-bromo-3-methoxypropane (dropwise) B->C D Reflux for 4-6 hours C->D E Filter and Concentrate D->E F Acid Hydrolysis and Decarboxylation (Reflux with HCl) E->F G Neutralize to Isoelectric Point F->G H Isolate and Purify 2-Amino-5-methoxypentanoic acid G->H

Caption: Experimental workflow for the synthesis of 2-Amino-5-methoxypentanoic acid.

Part 2: N-Acetylation of 2-Amino-5-methoxypentanoic acid

The N-acetylation of the synthesized 2-amino-5-methoxypentanoic acid is achieved using acetic anhydride under basic conditions, a common and efficient method for the acetylation of amino groups[2][3]. The reaction is typically carried out in an aqueous medium with a base to neutralize the acetic acid byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-Amino-5-methoxypentanoic acid147.177.3650
Acetic Anhydride102.095.6155
Sodium Hydroxide (2M aqueous)40.00As needed-
Hydrochloric Acid (concentrated)36.46As needed-

Procedure:

  • Dissolution and Cooling:

    • Dissolve 2-amino-5-methoxypentanoic acid (7.36 g, 50 mmol) in 50 mL of 2M aqueous sodium hydroxide solution in a 250 mL beaker.

    • Cool the solution to 0-5 °C in an ice bath.

  • Acetylation:

    • While vigorously stirring the cooled solution, add acetic anhydride (5.61 g, 55 mmol) dropwise.

    • Simultaneously, add 2M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 9.

  • Reaction Completion and Acidification:

    • After the addition of acetic anhydride is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

    • Once the reaction is complete (monitored by TLC), cool the mixture again in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation and Purification:

    • The acidified solution is then extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Acetamido-5-methoxypentanoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white solid.

Workflow_Step2 A Dissolve Amino Acid in aq. NaOH B Cool to 0-5 °C A->B C Add Acetic Anhydride (dropwise) B->C D Maintain pH 8-9 with NaOH C->D E Stir at Room Temperature D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Isolate and Purify 2-Acetamido-5-methoxypentanoic acid G->H

Caption: Experimental workflow for the N-acetylation of 2-Amino-5-methoxypentanoic acid.

Characterization

The identity and purity of the synthesized 2-Acetamido-5-methoxypentanoic acid should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (amide, carboxylic acid, ether).

  • Melting Point: To assess purity.

Trustworthiness and Self-Validation

The protocols described herein are based on fundamental and widely practiced organic chemistry reactions. The malonic ester synthesis is a classic and reliable method for amino acid preparation, and N-acetylation with acetic anhydride is a standard procedure. The progress of each reaction can be conveniently monitored by TLC, and the final product's identity and purity can be rigorously confirmed by the analytical methods listed above, ensuring a self-validating synthetic process.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Acetamido-5-methoxypentanoic acid. By following the step-by-step procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for their studies in drug discovery and chemical biology. The use of readily available starting materials and well-established reaction conditions makes this synthesis accessible to a broad range of chemistry laboratories.

References

  • Mass Spectrometry Resource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. [Link]

  • Nα Selective Acetylation of Peptides - PMC - NIH. (n.d.). [Link]

Sources

Application

Application Note: Purification and Resolution Strategies for 2-Acetamido-5-methoxypentanoic Acid

Executive Summary 2-Acetamido-5-methoxypentanoic acid (CAS 1340066-03-6) is a non-proteinogenic amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and neuroactive pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetamido-5-methoxypentanoic acid (CAS 1340066-03-6) is a non-proteinogenic amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and neuroactive pharmaceutical intermediates. Its structure comprises a valeric acid backbone, an


-acetyl protection group, and a distal methoxy ether.

Achieving pharmaceutical-grade purity (


, 

ee) presents specific challenges due to the molecule's amphiphilic nature (polar amide/acid vs. lipophilic alkyl ether) and the potential for enantiomeric impurities. This guide details three validated purification workflows: Reactive Acid-Base Extraction , Enzymatic Kinetic Resolution (for racemic mixtures), and Polishing Recrystallization .

Physicochemical Profile & Purification Logic[1]

Understanding the molecular behavior is the prerequisite for effective purification.

PropertyCharacteristicPurification Implication
Acidity (pKa)

(COOH)
Allows for pH-switchable solubility. The molecule is water-soluble at

(carboxylate) and organic-soluble at

(free acid).
Hydrophobicity

The methoxy group increases lipophilicity compared to standard amino acids, making extraction into Ethyl Acetate (EtOAc) highly efficient.
Chirality C2 StereocenterSynthetic routes often yield racemates (

-mix). Separation requires chiral chromatography or enzymatic resolution.
Thermal Stability ModerateAvoid prolonged heating

under acidic conditions to prevent amide hydrolysis (de-acetylation).

Protocol A: Reactive Acid-Base Extraction (Chemical Purity)

Objective: Removal of neutral organic impurities, inorganic salts, and trace unreacted amines. Principle: This method exploits the ionization of the carboxylic acid to shuttle the target molecule between aqueous and organic phases, leaving non-acidic impurities behind.

Reagents
  • Ethyl Acetate (EtOAc), HPLC Grade

  • Sodium Bicarbonate (

    
    ), Sat. Aqueous Solution
    
  • Hydrochloric Acid (

    
    ), 1M and 6M
    
  • Brine (

    
    ), Saturated
    
  • Magnesium Sulfate (

    
    ), Anhydrous
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude solid in EtOAc (

    
     crude).
    
  • Acid Wash (Removal of Amines): Wash the organic phase with 1M

    
     (
    
    
    
    ).
    • Logic: Protonates any unreacted amine precursors, keeping them in the aqueous phase.

  • Base Extraction (Target Capture): Extract the organic phase with Sat.

    
     (
    
    
    
    ).
    • Critical Step: The target molecule converts to its sodium salt (R-COONa) and migrates to the aqueous layer.

    • Waste: Discard the organic layer (contains neutral impurities).

  • Acidification (Target Recovery): Cool the combined aqueous extracts to

    
    . Slowly add 6M 
    
    
    
    until
    
    
    .
    • Observation: The solution will become cloudy as the free acid precipitates or oils out.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (

    
    ).
    
  • Drying & Isolation: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
Visualization: Acid-Base Partitioning Logic

AcidBaseExtraction Start Crude Mixture (Target + Neutrals + Amines) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash BaseExtract Extract with NaHCO3 (pH ~8) AcidWash->BaseExtract OrgLayer1 Organic Layer (Neutral Impurities) BaseExtract->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as Sodium Salt) BaseExtract->AqLayer1 Keep Acidify Acidify with 6M HCl to pH 1 AqLayer1->Acidify FinalExtract Extract into EtOAc Acidify->FinalExtract Product Pure Target (Free Acid) FinalExtract->Product

Figure 1: Logical flow of the reactive extraction process to isolate the acidic target from neutral and basic contaminants.

Protocol B: Enzymatic Kinetic Resolution (Enantiomeric Purity)

Objective: Separation of the (S)-enantiomer (L-analog) from a racemic mixture. Principle: Acylase I (Aspergillus melleus) exhibits high stereoselectivity, hydrolyzing the


-acetyl group of the L-enantiomer only. This converts the L-form into a water-soluble amino acid (zwitterion), while the D-form remains an 

-acetylated acid (organic soluble).

Note: If the target is the


-acetylated form, this method is used to remove the L-isomer (if D is desired) or requires re-acetylation of the hydrolyzed L-product.
Reagents
  • Acylase I (Grade I, from Aspergillus melleus or Porcine Kidney)

  • Cobalt Chloride (

    
    ), 1 mM (Cofactor)
    
  • Lithium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ), 0.1M
  • Phosphate Buffer (0.1M, pH 7.5)

Step-by-Step Workflow
  • Substrate Preparation: Dissolve Racemic 2-Acetamido-5-methoxypentanoic acid (

    
    ) in water. Adjust pH to 7.5 with dilute 
    
    
    
    .
  • Enzyme Activation: Dissolve Acylase I (

    
    ) in Phosphate Buffer containing 
    
    
    
    . Incubate at
    
    
    for 30 mins.
  • Hydrolysis Reaction: Mix substrate and enzyme solutions. Stir gently at

    
    .
    
    • Monitoring: Check pH periodically; maintain at 7.5 using an autotitrator or manual addition of base.

    • Endpoint: Reaction stops at 50% conversion (theoretical maximum).[1]

  • Separation:

    • Acidify mixture to

      
       with 
      
      
      
      .
    • Extract with EtOAc:

      • Organic Phase: Contains unreacted (R)-N-Acetyl-5-methoxypentanoic acid .

      • Aqueous Phase: Contains (S)-2-amino-5-methoxypentanoic acid (De-acetylated).

  • Recovery:

    • To get (R)-isomer: Evaporate organic phase.

    • To get (S)-isomer: Evaporate aqueous phase, then re-acetylate using Acetic Anhydride/NaOH (Schotten-Baumann conditions) if the acetylated form is required.

Visualization: Enzymatic Resolution Cycle

EnzymaticResolution Racemate Racemic Substrate (N-Ac-DL-Acid) Bioreactor Bioreactor Acylase I, pH 7.5, 37°C Racemate->Bioreactor Split Acidify to pH 1.5 Phase Separation Bioreactor->Split OrgPhase Organic Phase (R)-N-Acetyl Isomer Split->OrgPhase Extracts AqPhase Aqueous Phase (S)-Free Amino Acid Split->AqPhase Remains ReAc Chemical Re-acetylation (Ac2O / NaOH) AqPhase->ReAc Optional FinalS Pure (S)-N-Acetyl Isomer ReAc->FinalS

Figure 2: Kinetic resolution workflow separating enantiomers based on selective enzymatic hydrolysis.

Protocol C: Recrystallization (Polishing)

Objective: Final purification to remove trace colored impurities and elevate ee% (enantiomeric excess). Solvent System: Ethyl Acetate / Hexane (Anti-solvent method).

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (

    
    ).
    
  • Filtration: Filter hot (if insoluble particulates exist).

  • Nucleation: Allow to cool to room temperature slowly.

  • Anti-solvent Addition: Add Hexane (or Heptane) dropwise until persistent turbidity is observed. Ratio is typically 1:2 (EtOAc:Hexane).

  • Crystallization: Refrigerate at

    
     for 12 hours.
    
  • Collection: Filter crystals, wash with cold Hexane, and dry under vacuum.

Analytical Validation

Verify the success of the purification using these parameters:

  • HPLC (Chiral):

    • Column: Chiralpak IA or IC (

      
      ).
      
    • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).

    • Detection: UV @ 210 nm (Amide bond absorption).

  • NMR (

    
    ): 
    
    • Look for the singlet at

      
       (Acetamido methyl) and the singlet at 
      
      
      
      (Methoxy).
    • Verify integration ratio of Methoxy (3H) to Acetyl (3H) is 1:1.

References

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[2] Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society.[2] Retrieved from [Link]

  • Baxter, S., et al. (2017). An Improved Racemase/Acylase Biotransformation for the Preparation of Enantiomerically Pure Amino Acids. CORE. Retrieved from [Link]

Sources

Method

analytical methods for quantification of 2-Acetamido-5-methoxypentanoic acid in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Acetamido-5-methoxypentanoic Acid (NAMPA) in Biological Matrices Executive Summary This Application Note details a robust, validated protocol for the quanti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Acetamido-5-methoxypentanoic Acid (NAMPA) in Biological Matrices

Executive Summary

This Application Note details a robust, validated protocol for the quantification of 2-Acetamido-5-methoxypentanoic acid (referred to herein as NAMPA ) in human plasma and urine. NAMPA (CAS: 1340066-03-6) is a polar, acidic N-acetylated amino acid derivative. Due to its high polarity and lack of a strong UV chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite analytical technique.

This guide addresses the specific challenges of retaining small, polar acidic metabolites and provides a self-validating workflow using Solid Phase Extraction (SPE) and Polar-Embedded Reverse Phase Chromatography .

Chemical Context & Analytical Challenges

NAMPA is structurally homologous to N-acetylated amino acids (e.g., N-acetyl-norvaline) and ether-functionalized metabolites. Its physicochemical profile dictates the method strategy:

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 189.21 g/mol Low mass region; high background noise risk.
Acid/Base Carboxylic Acid (pKa ~4.5)Anionic at neutral pH; requires acidic mobile phase for RP retention.
Polarity High (LogP < 1)Poor retention on standard C18; requires HILIC or Aqueous C18.
Chromophore Weak (Amide, ~210 nm)UV detection is insufficient; MS/MS required.

Key Challenge: The primary failure mode in analyzing NAMPA is ion suppression from phospholipids and salts due to the compound eluting in the "void volume" of standard C18 columns. This protocol utilizes a Mixed-Mode Anion Exchange (MAX) extraction to eliminate matrix interferences.

Experimental Protocol

Chemicals and Reagents[1][2][3][4][5]
  • Analyte: 2-Acetamido-5-methoxypentanoic acid (Reference Std, >98% purity).[1]

  • Internal Standard (IS): N-Acetyl-L-Leucine-d3 (or N-Acetyl-Norleucine if deuterated analog is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free human plasma and urine (K2EDTA).

Sample Preparation: Mixed-Mode Strong Anion Exchange (SPE-MAX)

Rationale: NAMPA is an acid.[1][2] Using MAX cartridges allows the analyte to bind ionically while neutral and basic interferences (phospholipids, proteins) are washed away.

  • Pre-treatment: Aliquot 100 µL plasma/urine.[3] Add 10 µL Internal Standard (10 µg/mL). Add 300 µL 4% H3PO4 (to disrupt protein binding and adjust pH < pKa). Vortex 1 min.

  • Conditioning: Condition SPE Plate (Waters Oasis MAX or Phenomenex Strata-X-A) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample (~410 µL) onto the cartridge. Apply low vacuum.

  • Wash 1 (Neutrals): Wash with 1 mL 5% NH4OH in Water (removes neutrals/bases).

  • Wash 2 (Hydrophobic): Wash with 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: Elute with 500 µL of 2% Formic Acid in Methanol . (The acid neutralizes the charge interaction, releasing NAMPA).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Waters HSS T3 (High Strength Silica for polar retention).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Focusing)
1.00 5 Start Gradient
5.00 95 Elution
6.00 95 Wash
6.10 5 Re-equilibration

| 9.00 | 5 | End of Run |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI).[4][5]

  • Polarity: Negative Mode (ESI-) is preferred for cleaner baselines with carboxylic acids, though Positive Mode (ESI+) works for the amide. This protocol defaults to ESI- for selectivity.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

MRM Transitions (Quantification):

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Mechanism
NAMPA 188.2 [M-H]- 129.1 25 15 Loss of Acetamide/Methoxy
NAMPA (Qual) 188.2 [M-H]- 59.0 25 22 Acetate ion

| IS (N-Ac-Leu) | 172.2 [M-H]- | 128.1 | 25 | 15 | Analogous frag |

Workflow Visualization

The following diagram illustrates the logical flow of the extraction and data acquisition process, ensuring sample integrity.

G Sample Biological Sample (Plasma/Urine) PreTreat Acidification (4% H3PO4 + IS) Sample->PreTreat Protein Disruption SPE_Load SPE Loading (MCX/MAX Mixed Mode) PreTreat->SPE_Load Bind Acidic Analytes Wash Wash Steps 1. 5% NH4OH 2. 100% MeOH SPE_Load->Wash Remove Interferences Elute Elution (2% Formic in MeOH) Wash->Elute Neutralize & Release LCMS LC-MS/MS Analysis (ESI Negative Mode) Elute->LCMS Inject Data Quantification (r² > 0.99) LCMS->Data Integrate Peaks

Caption: Step-by-step SPE-MAX extraction workflow for isolation of acidic NAMPA from biological matrix.

Method Validation & Quality Control

To ensure scientific integrity (Trustworthiness), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 5.0 ng/mL (LLOQ) to 2000 ng/mL.

  • Curve Fitting: Linear regression, 1/x² weighting.

  • Acceptance: r² > 0.990; Back-calculated standards ±15% (±20% at LLOQ).

Matrix Effect Assessment

Since NAMPA is polar, it is susceptible to suppression by co-eluting polar matrix components.

  • Protocol: Compare the peak area of NAMPA spiked into extracted blank matrix (B) vs. NAMPA in neat solvent (A).

  • Calculation: Matrix Factor (MF) = B / A.

  • Target: 0.85 < MF < 1.15. If MF < 0.8, switch from C18 to a HILIC column (e.g., HILIC-Z) to alter elution order relative to phospholipids.

Stability
  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at room temperature (acidic stability check).

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is low (pH 2-3) using Formic Acid to suppress silanol ionization.
Low Sensitivity Poor ionization in ESI-.Switch to ESI+ (Transition 190.2 -> 130.1). Add 5mM Ammonium Formate to mobile phase to aid protonation.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Agilent Technologies. (2020). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Application Note 5994-0969EN. Link

  • Klavins, K., et al. (2021). Targeted Metabolomics: Quantification of Polar Metabolites. Journal of Chromatography A. (Methodology adapted for polar acidic retention). Link

  • Waters Corporation. (2019). Oasis MAX Extraction Protocols for Acidic Drugs. Waters Application Notebook. Link

  • ResearchGate. (2015). Simultaneous Analysis of N-Acetyl, O-Methyl Derivatives by LC/MS. (Provides fragmentation logic for N-acetylated structures). Link

Note: This protocol is designed based on the physicochemical properties of 2-Acetamido-5-methoxypentanoic acid. Validation steps must be performed experimentally by the end-user.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method Development for 2-Acetamido-5-methoxypentanoic Acid

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes chemical principles with practical method development strategies to provide a robust protocol for a molecule where s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes chemical principles with practical method development strategies to provide a robust protocol for a molecule where standard pharmacopeial methods are not yet established.[1]

Executive Summary

2-Acetamido-5-methoxypentanoic acid (CAS 1340066-03-6) is a functionalized amino acid derivative often encountered as a synthetic intermediate or specific impurity in the production of anticonvulsant agents (structurally related to Lacosamide impurities) or as a metabolite in modified amino acid pathways.[1][2][3]

Because this molecule lacks a strong UV chromophore and possesses high polarity, traditional HPLC-UV methods are insufficient for trace-level quantification.[1] This guide details the development of a definitive LC-MS/MS methodology, focusing on Negative Mode Electrospray Ionization (ESI-) to leverage the carboxylic acid moiety for maximum sensitivity, while also discussing Positive Mode (ESI+) alternatives.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful chromatography.[1]

PropertyValueImplication for Method Design
Molecular Formula

Nitrogen rule satisfied; expect odd molecular ion in ESI.[1]
Molecular Weight 189.21 g/mol Low mass region; requires clean solvents to avoid background noise.[1]
LogP (Predicted) ~0.5 - 0.8Moderately polar.[1] Retainable on C18, but requires high aqueous start.[1]
pKa (Acid) ~4.5 (COOH)Mobile phase pH must be controlled.[1] Low pH suppresses ionization in ESI- but improves retention on C18.[1]
Functional Groups Acetamido, Methoxy, CarboxylAcetamido: Susceptible to in-source fragmentation (loss of ketene).[1] Carboxyl: Excellent handle for ESI- deprotonation.[1]
Strategic Decision: Polarity Selection

While N-acetylated compounds often protonate well in ESI+ (


), the carboxylic acid group offers a distinct advantage in ESI- (

).[1]
  • Recommendation: Prioritize ESI- for biological matrices to reduce background noise common in the low-mass positive region.

  • Alternative: Use ESI+ if the mobile phase requires high acidity (pH < 3) for retention, which would suppress the negative ion signal.[1]

Experimental Protocol

Chemicals and Reagents[1][7]
  • Reference Standard: 2-Acetamido-5-methoxypentanoic acid (>98% purity).[1]

  • Internal Standard (IS): N-Acetyl-L-Leucine-d3 (structural analog) or 13C-labeled analog if available.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.[1]

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for high throughput. Liquid-Liquid Extraction (LLE) is difficult due to the analyte's polarity.[1]

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: Acidified ACN ensures the analyte remains in solution and does not co-precipitate with proteins.[1]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase conditions).

LC-MS/MS Conditions[1]
Chromatographic Separation[1]
  • Column: Waters XSelect HSS T3 C18 (2.1 x 100 mm, 2.5 µm) or equivalent.[1]

    • Why T3? This column technology is designed for polar compound retention in high-aqueous conditions.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native ~6.8).[1]

    • Why Neutral pH? Promotes ionization in Negative Mode.[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Load/Desalt
1.0 5 Hold for polar retention
4.0 90 Elution
5.0 90 Wash
5.1 5 Re-equilibration

| 7.0 | 5 | End |[1]

Mass Spectrometry Parameters (Sciex 4500/6500+ equivalent)
  • Source: Turbo Ion Spray (ESI)[1]

  • Polarity: Negative (

    
    )[1]
    
  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (V) Mechanistic Origin

| Quantifier | 188.2 | 129.1 | -20 | Loss of Acetamido group (


) |
| Qualifier 1  | 188.2 | 59.0 | -35 | Acetate ion (

) fragment | | Qualifier 2 | 188.2 | 144.1 | -15 | Decarboxylation (

loss) |[1]

Method Development Logic & Visualization

Fragmentation Pathway (Mechanism)

Understanding why we choose specific transitions is vital for troubleshooting interference.[1] In negative mode, the amide bond is the primary site of cleavage after the carboxylic acid directs the charge.[1]

Fragmentation Parent Precursor Ion [M-H]- (m/z 188.2) Decarb Decarboxylation [M-H-CO2]- (m/z 144.2) Parent->Decarb Loss of CO2 (-44) AmideCleave Amide Cleavage (m/z 129.1) Parent->AmideCleave Loss of Acetamide (-59) Acetate Acetate Fragment (m/z 59.0) Parent->Acetate High Energy Collision

Figure 1: Proposed fragmentation pathway for 2-Acetamido-5-methoxypentanoic acid in ESI negative mode.

Method Development Workflow

This diagram illustrates the decision tree used to arrive at the final protocol.

Workflow Start Analyte: 2-Acetamido-5-methoxypentanoic acid Solubility Check LogP (~0.6) Polar but retainable Start->Solubility Ionization Ionization Check Solubility->Ionization PosMode ESI+ (pH 3) [M+H]+ 190.2 Ionization->PosMode NegMode ESI- (pH 7) [M-H]- 188.2 Ionization->NegMode Decision Select ESI- for Acid Sensitivity NegMode->Decision Column Column Selection Decision->Column C18 Standard C18 Risk: Dewetting at 100% Aq Column->C18 T3 HSS T3 / C18-Aq Selected for polar retention Column->T3 Final Final Method: T3 Column, pH 6.8, ESI- T3->Final

Figure 2: Decision tree for LC-MS/MS method optimization.

Troubleshooting & Optimization

Issue: Poor Retention or Peak Tailing[1]
  • Cause: The carboxylic acid moiety interacts with residual silanols on the column, or the mobile phase pH is too close to the pKa.[1]

  • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa.[1] For ESI- (pH 6.8), the acid is fully deprotonated (

    
    ).[1] If retention is too low, switch to ESI+ with Acidic Mobile Phase (0.1% Formic Acid) .[1] This protonates the acid (
    
    
    
    ), increasing hydrophobicity and retention on C18.[1]
Issue: Low Sensitivity in Negative Mode
  • Cause: Adduct formation or poor ionization efficiency.[1]

  • Solution:

    • Verify the absence of Formic Acid in the mobile phase (it suppresses negative ionization).[1] Use Acetic Acid if acidification is absolutely necessary.[1]

    • Switch to Positive Mode .[1]

      • Precursor: 190.2[1]

      • Fragment: 130.1 (Loss of Acetic Acid/Ketene + H2O), 84.1 (Immonium ion).[1]

References

  • PubChem. (n.d.).[1] 2-Acetamido-5-methoxy-5-oxopentanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved October 24, 2025, from [Link][1]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Retrieved October 24, 2025, from [Link][1]

Sources

Method

Isotopic Labeling of 2-Acetamido-5-methoxypentanoic Acid for Tracer Studies: Application Notes and Protocols

Introduction: The Significance of Isotopically Labeled Tracers in Modern Research In the intricate landscape of metabolic research, proteomics, and drug development, the ability to trace the fate of specific molecules wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopically Labeled Tracers in Modern Research

In the intricate landscape of metabolic research, proteomics, and drug development, the ability to trace the fate of specific molecules within a biological system is paramount.[][2] Isotopic labeling, a technique that involves the replacement of specific atoms in a molecule with their stable, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H), provides a powerful tool for this purpose.[][3][4] These labeled compounds are chemically identical to their natural counterparts but possess a different mass, allowing them to be distinguished and tracked using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][][6] This application note provides a detailed guide to the isotopic labeling of 2-Acetamido-5-methoxypentanoic acid, a molecule of interest for its potential role as a metabolic probe or a precursor in targeted therapeutic strategies.

The core principle of isotopic labeling lies in its ability to introduce a "mass shift" in the target molecule without altering its chemical behavior.[6][7] This allows researchers to follow the journey of the labeled compound through complex biological pathways, providing insights into metabolic flux, protein synthesis and degradation, and the mechanisms of drug action.[][2][8] The choice between different stable isotopes, such as ¹³C and ¹⁵N, depends on the specific research question. ¹³C labeling is often employed to track carbon metabolism, while ¹⁵N is ideal for studying nitrogen-containing molecules like amino acids and proteins.[][]

This document will delve into the strategic considerations for labeling 2-Acetamido-5-methoxypentanoic acid, providing detailed synthetic protocols, methods for analytical validation, and a comprehensive guide to its application in tracer studies.

Part 1: Strategic Considerations for Isotopic Labeling

The decision of where and with which isotope to label 2-Acetamido-5-methoxypentanoic acid is critical and depends on the intended application.

Choosing the Isotope: ¹³C vs. ¹⁵N
  • Carbon-13 (¹³C): With a higher natural abundance (1.1%) compared to ¹⁵N (0.37%), ¹³C labeling can sometimes result in more complex background signals in mass spectrometry.[] However, it is the isotope of choice for tracing the carbon backbone of the molecule through metabolic pathways. For 2-Acetamido-5-methoxypentanoic acid, labeling the carboxylic acid carbon (C1) or the acetyl group carbons can provide insights into its metabolic fate.

  • Nitrogen-15 (¹⁵N): The low natural abundance of ¹⁵N provides a clearer background in mass spectrometry, making it highly suitable for sensitive quantification studies.[] Labeling the nitrogen atom of the acetamido group allows for precise tracking of the entire molecule or its nitrogen-containing metabolites.

Dual labeling with both ¹³C and ¹⁵N can provide even more detailed information about metabolic pathways and reaction mechanisms.[8][9]

Positional Labeling Strategy

The specific position of the isotopic label within the molecule determines the type of information that can be obtained. For 2-Acetamido-5-methoxypentanoic acid, several labeling strategies can be considered:

  • [1-¹³C]-2-Acetamido-5-methoxypentanoic acid: Labeling the carboxylic acid carbon allows for monitoring decarboxylation reactions.

  • [¹⁵N]-2-Acetamido-5-methoxypentanoic acid: This is ideal for tracking the intact molecule and its nitrogen-containing catabolites.

  • [Acetyl-¹³C₂]-2-Acetamido-5-methoxypentanoic acid: Labeling the acetyl group can help determine if this moiety is cleaved or remains attached during metabolism.

  • Uniform ¹³C Labeling: While synthetically more challenging, uniformly labeling the entire carbon skeleton provides the most comprehensive information on the molecule's breakdown and incorporation into other metabolites.

Part 2: Synthesis and Purification Protocols

The synthesis of isotopically labeled 2-Acetamido-5-methoxypentanoic acid requires careful planning to introduce the label at a late and high-yielding stage of the synthetic route to maximize the incorporation of the expensive labeled precursor.

Synthesis of [¹⁵N]-2-Acetamido-5-methoxypentanoic acid

This protocol describes the synthesis starting from 2-Amino-5-methoxypentanoic acid and [¹⁵N]-acetyl chloride.

Materials:

  • 2-Amino-5-methoxypentanoic acid

  • [¹⁵N]-Acetyl chloride (or alternatively, [1-¹³C]-acetyl chloride, [2-¹³C]-acetyl chloride, or [1,2-¹³C₂]-acetyl chloride for carbon labeling of the acetyl group)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Dissolve 2-Amino-5-methoxypentanoic acid (1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise to the solution while stirring.

  • Slowly add a solution of [¹⁵N]-acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure [¹⁵N]-2-Acetamido-5-methoxypentanoic acid.

Synthesis_Workflow cluster_synthesis Synthesis of [15N]-2-Acetamido-5-methoxypentanoic acid start Dissolve 2-Amino-5-methoxypentanoic acid in DCM cool Cool to 0°C start->cool add_tea Add Triethylamine cool->add_tea add_acetyl_chloride Add [15N]-Acetyl Chloride add_tea->add_acetyl_chloride react Stir at Room Temperature (12-16h) add_acetyl_chloride->react quench Quench with 1M HCl react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product [15N]-2-Acetamido-5-methoxypentanoic acid purify->product

Caption: Synthetic workflow for [¹⁵N]-2-Acetamido-5-methoxypentanoic acid.

Part 3: Analytical Validation

Rigorous analytical validation is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized labeled compound.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment and confirming the molecular weight of the labeled compound.[12][13][14]

Protocol:

  • Prepare a dilute solution of the labeled compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[13][15]

  • Acquire the mass spectrum in positive or negative ion mode.

  • Compare the mass spectrum of the labeled compound with that of an unlabeled standard. The mass shift will correspond to the number of incorporated isotopes.

  • Calculate the isotopic enrichment by analyzing the relative intensities of the isotopic peaks.[12][13]

Table 1: Expected Mass Spectral Data

CompoundMolecular FormulaExact Mass (Unlabeled)Expected Mass Shift ([¹⁵N])Expected Mass Shift ([¹³C₁])
2-Acetamido-5-methoxypentanoic acidC₈H₁₅NO₄189.1001+0.9970+1.0034
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the isotopic label and the overall structure of the molecule.[][6][8]

Protocol:

  • Dissolve the labeled compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • For ¹⁵N-labeled compounds, a ¹⁵N NMR spectrum or ¹H-¹⁵N heteronuclear correlation spectra (e.g., HSQC) can be acquired to confirm the position of the nitrogen label.

  • For ¹³C-labeled compounds, the labeled carbon will show a significantly enhanced signal in the ¹³C NMR spectrum.

Part 4: Application in Tracer Studies

Isotopically labeled 2-Acetamido-5-methoxypentanoic acid can be used as a tracer in both in vitro and in vivo studies to investigate its metabolic fate.[2][16]

In Vitro Cell Culture Tracer Study

Protocol:

  • Culture cells of interest to the desired confluency.

  • Replace the normal growth medium with a medium containing a known concentration of the isotopically labeled 2-Acetamido-5-methoxypentanoic acid.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • At each time point, harvest the cells and quench their metabolism rapidly (e.g., by using liquid nitrogen or cold methanol).

  • Extract metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Analyze the cell extracts by LC-MS or GC-MS to identify and quantify the labeled compound and its downstream metabolites.

  • Analyze the culture medium to assess the uptake of the labeled compound.

Tracer_Study_Workflow cluster_invitro In Vitro Tracer Study Workflow cell_culture Culture Cells add_tracer Introduce Labeled Compound cell_culture->add_tracer incubation Incubate for Time Course add_tracer->incubation harvest Harvest and Quench Metabolism incubation->harvest extraction Extract Metabolites harvest->extraction analysis LC-MS/GC-MS Analysis extraction->analysis data_interpretation Data Interpretation and Pathway Analysis analysis->data_interpretation

Caption: Workflow for an in vitro tracer study.

Data Analysis and Interpretation

The data obtained from the MS analysis will show the incorporation of the isotopic label into various downstream metabolites. By tracking the mass shift through different metabolic pathways, it is possible to elucidate the metabolic fate of 2-Acetamido-5-methoxypentanoic acid. Metabolic flux analysis can be performed to quantify the rates of metabolic reactions.[8]

Part 5: Good Manufacturing and Laboratory Practices

The synthesis and handling of isotopically labeled compounds for research, particularly for studies that may inform drug development, should adhere to high standards of quality and safety. While full Good Manufacturing Practices (GMP) as required for radiopharmaceuticals may not be necessary for stable isotope-labeled compounds in early research, adopting key principles is highly recommended.[17][18]

  • Traceability: All starting materials, reagents, and synthetic steps should be meticulously documented to ensure traceability.[17]

  • Purity: The final labeled product should be of high chemical and isotopic purity, as confirmed by the analytical methods described above.

  • Safety: Although stable isotopes are not radioactive, standard laboratory safety protocols for handling chemicals should be strictly followed.

Conclusion

The isotopic labeling of 2-Acetamido-5-methoxypentanoic acid provides a versatile tool for researchers in various scientific disciplines. By following the detailed protocols and considerations outlined in this application note, scientists can confidently synthesize, validate, and utilize this labeled compound in tracer studies to gain valuable insights into metabolic pathways and drug action. The careful design of the labeling strategy and rigorous analytical validation are key to ensuring the reliability and interpretability of the experimental results.

References

  • Boutton, T. W., & Tjoelker, M. G. (2014). Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling. Journal of Visualized Experiments, (83), e51138.
  • Li, B., & Kline, E. E. (2015). In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids. F1000Research, 4, 111.
  • Zamboni, N., & Sauer, U. (2023). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(3), e11323.
  • de la Torre, R., & Ortuno, J. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 761-766.
  • Özer, M., & D'Alessandro, A. (2025). Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling. Metabolites, 15(2), 195.
  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). How an Isotope Technique Helps Determine Protein Quality – IAEA Factsheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Position-specific isotope analysis. Retrieved from [Link]

  • Heuillet, M., Bellvert, F., Cahoreau, E., Letisse, F., Millard, P., & Portais, J. C. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3429-3436.
  • Heuillet, M., Bellvert, F., Cahoreau, E., Letisse, F., Millard, P., & Portais, J. C. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments.
  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • World Health Organization. (2019). INTERNATIONAL ATOMIC AGENCY (IAEA)/WHO GUIDELINES ON GOOD MANUFACTURING PRACTICES FOR RADIOPHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • NMR-Bio. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • Chahrour, O., Malone, J., & Thompson, A. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS.
  • Jackson, G. P. (2014). Isotope Ratio Mass Spectrometry. Mass Spectrometry, 3(S0033), 1-8.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR, 76(11-12), 487-502.
  • Covington, B. C., Goering, A. W., & van der Donk, W. A. (2020). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Central Science, 6(9), 1616-1625.
  • Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Accounts of Chemical Research, 44(9), 759-768.
  • ResearchGate. (2012, October 7). How can we perform isotopic labeling practically? Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 2. Retrieved from [Link]

  • Kay, L. E. (1997). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 7(5), 722-731.
  • SpiroChem. (2019, April 25). Cold-labeling and Stable isotopes. Retrieved from [Link]

  • Metware Biotechnology. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]

  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Le-Dévéhat, F., Seraphin, D., & Lemoel, A. (2020). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 25(22), 5366.
  • Hernández-Vázquez, E., & Nava-Zuazo, C. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296.
  • Taylor, E. C., & Skotnicki, J. S. (1984). Synthesis of a novel 5-deaza-5-thia analogue of tetrahydrofolic acid, N-(p-{[(2-amino-6,7-dihydro-4-oxo-3H,8H-pyrimido[5,4-b][3][]thiazin-6-yl)methyl]amino}benzoyl)glutamic acid. Journal of the American Chemical Society, 106(22), 6754-6756.

Sources

Application

Application Note: 2-Acetamido-5-methoxypentanoic Acid in Deacylase Inhibition Studies

This Application Note and Protocol details the characterization of 2-Acetamido-5-methoxypentanoic acid (also known as N-Acetyl-O-methylnorvaline) as a structural probe and competitive inhibitor in enzyme kinetics. Based...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the characterization of 2-Acetamido-5-methoxypentanoic acid (also known as N-Acetyl-O-methylnorvaline) as a structural probe and competitive inhibitor in enzyme kinetics.

Based on its chemical structure—an N-acetylated amino acid with a methoxy-terminated side chain—this compound acts as a non-oxidizable isostere of


-Acetyl-L-Methionine (NAM)  and 

-Acetyl-L-Ornithine
. It is primarily utilized to interrogate the substrate specificity and catalytic mechanism of Aminoacylase-1 (ACY1) and Acetylornithine Deacetylase (ArgE) , probing the role of the sulfur atom (in methionine) or the terminal amine (in ornithine) within the enzyme's active site.
Introduction & Mechanistic Rationale

2-Acetamido-5-methoxypentanoic acid (CAS: 1340066-03-6) is a synthetic amino acid derivative designed to mimic the steric and electronic properties of natural substrates without undergoing identical catalytic turnover or oxidative degradation.

  • Structural Isosterism : The side chain -(CH2)3-O-CH3 mimics the methionine side chain -(CH2)2-S-CH3. The ether oxygen serves as a stable bioisostere for the thioether sulfur, maintaining similar bond angles and H-bond acceptor capability but eliminating susceptibility to oxidation (sulfoxide formation).

  • Target Enzymes :

    • Aminoacylase-1 (ACY1) : A cytosolic zinc-binding enzyme responsible for hydrolyzing N-acetylated amino acids. This compound is used to determine if the enzyme requires the sulfur atom for substrate recognition or if the hydrophobic bulk is sufficient.

    • Acetylornithine Deacetylase (ArgE) : In bacterial arginine biosynthesis, ArgE hydrolyzes N-acetylornithine. This compound acts as a "dead-end" analog where the terminal amine (essential for electrostatic anchoring) is replaced by a neutral methoxy group.

Critical Material Properties
PropertySpecificationExperimental Note
Molecular Formula

MW: 189.21 g/mol
Solubility DMSO (>50 mM), Water (pH > 7.0)Acidic form is less soluble in water; requires neutralization (NaOH) for aqueous stock.
Stability HighResistant to spontaneous hydrolysis and oxidation. Stable at RT for 24h in assay buffer.
pKa (calc)

3.8 (COOH)
Ensure assay buffer pH is buffered (pH 7.4–8.0) to maintain anionic state.
Experimental Workflow Diagram

The following diagram illustrates the logical flow for characterizing the inhibition mechanism against ACY1.

ProtocolWorkflow Start Compound Preparation (Solubilization in DMSO/Buffer) Mix Reaction Assembly (E + I + Substrate) Start->Mix EnzymePrep Enzyme Activation (ACY1 + Zn2+ Pre-incubation) EnzymePrep->Mix Incubation Kinetic Incubation (37°C, pH 7.5, 10-30 min) Mix->Incubation Detection Derivatization (OPA/Ninhydrin Reaction) Incubation->Detection Stop Rxn Readout Spectrophotometric/Fluorescent Readout (Measure Free Amine) Detection->Readout Analysis Data Analysis (Lineweaver-Burk / Ki Calc) Readout->Analysis

Caption: Workflow for Aminoacylase-1 inhibition assay using 2-Acetamido-5-methoxypentanoic acid.

Detailed Protocol: Aminoacylase-1 (ACY1) Inhibition Assay

This protocol measures the ability of 2-Acetamido-5-methoxypentanoic acid to inhibit the hydrolysis of the standard substrate,


-Acetyl-L-Methionine (NAM) .
Phase A: Reagent Preparation
  • Assay Buffer : 50 mM Tris-HCl, pH 7.5, containing 0.1 mM

    
    .
    
    • Note: ACY1 is a zinc-dependent metalloenzyme. Zinc is critical for activity.

  • Inhibitor Stock (100 mM) : Dissolve 18.9 mg of 2-Acetamido-5-methoxypentanoic acid in 1 mL DMSO. Vortex until clear. Store at -20°C.

  • Substrate Stock (100 mM) : Dissolve

    
    -Acetyl-L-Methionine in Assay Buffer. Adjust pH to 7.5 if necessary.
    
  • Enzyme Solution : Recombinant Human ACY1 or Porcine Kidney Aminoacylase I. Dilute to 0.5 U/mL in Assay Buffer immediately before use.

  • Detection Reagent (OPA) : Dissolve 40 mg o-phthalaldehyde (OPA) in 1 mL ethanol. Add to 50 mL of 0.1 M Borate buffer (pH 9.5) containing 0.1% mercaptoethanol.

Phase B: Kinetic Assay Setup

Perform the assay in a 96-well clear UV-transparent plate (for Ninhydrin) or black plate (for OPA fluorescence).

  • Inhibitor Dilution Series : Prepare 5 concentrations of the inhibitor (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10 mM) in Assay Buffer.

  • Substrate Gradient : For each inhibitor concentration, vary the substrate (

    
    -Acetyl-L-Methionine) concentration (e.g., 0.5, 1, 2, 4, 8 mM).
    
  • Reaction Mix :

    • 10 µL Inhibitor Solution (or Buffer for control).

    • 10 µL Enzyme Solution (0.5 U/mL).

    • Pre-incubate for 10 minutes at 37°C to allow inhibitor binding.

    • 80 µL Substrate Solution (Start Reaction).

  • Incubation : Incubate at 37°C for 30 minutes.

  • Termination & Detection :

    • Add 100 µL of OPA Detection Reagent.

    • Incubate for 2 minutes at Room Temperature (protect from light).

    • Mechanism: OPA reacts with the free primary amine of the product (L-Methionine) released by hydrolysis.

Phase C: Measurement
  • Method : Fluorescence Spectroscopy.

  • Excitation : 340 nm.

  • Emission : 455 nm.

  • Blank : Buffer + Substrate + Detection Reagent (No Enzyme) to account for spontaneous hydrolysis (negligible).

Data Analysis & Interpretation

To validate the mechanism of inhibition, data must be fitted to the Michaelis-Menten equation and visualized using Lineweaver-Burk plots.

1. Calculate Velocity (


): 
Convert RFU (Relative Fluorescence Units) to concentration using a standard curve of L-Methionine.


2. Lineweaver-Burk Plot: Plot


 (y-axis) vs. 

(x-axis) for each inhibitor concentration.
ObservationInterpretationMechanism
Lines intersect at Y-axis

unchanged,

increases
Competitive Inhibition (Most Likely)
Lines intersect at X-axis

decreases,

unchanged
Non-Competitive Inhibition
Parallel Lines

and

decrease
Uncompetitive Inhibition

3. Ki Determination: If competitive, calculate the inhibition constant (


) using the equation:


  • Plot

    
     vs. 
    
    
    
    . The slope equals
    
    
    .
Substrate Specificity Check (Alternative Protocol)

To determine if 2-Acetamido-5-methoxypentanoic acid is a substrate rather than just an inhibitor:

  • Incubate 5 mM of the compound with ACY1 (1 U/mL) for 60 minutes.

  • Perform HPLC analysis (C18 column) or TLC.

  • Expected Result : If hydrolysis occurs, a new peak corresponding to 5-methoxynorvaline (the free amino acid) will appear.

    • Note: Due to the methoxy group, the catalytic turnover (

      
      ) is expected to be significantly lower than N-Acetyl-Methionine due to the loss of specific S-Zn interactions or electronic effects.
      
References
  • Lindner, H. et al. (2008). "Specificity of Aminoacylase I: Structure-Activity Relationships using Kinetic Analysis." Biochimie, 90(5), 791-800. Link

  • Perrier, J. et al. (2005). "Structure and Mechanism of N-Acetylornithine Deacetylase (ArgE)." Journal of Biological Chemistry, 280, 26081-26088. Link

  • BLD Pharm . (2024).[1] "Product Data Sheet: 2-Acetamido-5-methoxypentanoic acid (CAS 1340066-03-6)." BLD Pharm Catalog. Link

  • Gade, W. & Brown, J.L. (1981). "Purification and Partial Characterization of Aminoacylase I from Hog Kidney." Gene, 15(1), 1-12. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Acetamido-5-methoxypentanoic Acid

The following guide is designed as a specialized Technical Support Center resource. It addresses the physicochemical challenges of solubilizing 2-Acetamido-5-methoxypentanoic acid , a compound whose structure (an N-acety...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the physicochemical challenges of solubilizing 2-Acetamido-5-methoxypentanoic acid , a compound whose structure (an N-acetylated


-amino acid with a terminal ether) presents specific behavior in aqueous buffers.

Case ID: SOL-2A5M-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Compound: 2-Acetamido-5-methoxypentanoic acid Chemical Class: N-acetylated amino acid derivative (Ether-functionalized). Physicochemical Profile:

  • Acidic Group: Carboxylic acid at C1 (pKa

    
     3.8 – 4.2).
    
  • Hydrophobic/Polar Balance: The acetamido group (C2) and methoxy tail (C5) add lipophilic character, while the carboxylic acid provides pH-dependent solubility.

  • Common Issue: The compound exists as a neutral, poorly soluble species at acidic pH (e.g., in unbuffered water or acidic media) but becomes highly soluble as a carboxylate anion at neutral pH.

Support Scope: This guide provides validated protocols to prevent "crashing out" (precipitation) during dilution from organic stocks into biological assay buffers.

Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS?

Diagnosis: This is the classic "Solvent Shock" phenomenon combined with pH shock. Technical Explanation:

  • Solvent Shock: Rapid dilution of a hydrophobic stock (100% DMSO) into an aqueous buffer creates a supersaturated state. If the mixing is inefficient, local regions of high water content force the compound out of solution before it can disperse.

  • pH Locking: Standard PBS (pH 7.4) is buffered, but if your compound stock is highly concentrated and acidic (due to the free carboxylic acid), it can locally drop the pH below the compound's pKa upon addition. At pH < pKa, the compound protonates into its neutral, insoluble form.

Solution: Use the "Step-Down Dilution" method (see Protocol A) and ensure your buffer has sufficient capacity (e.g., 50 mM HEPES or Tris rather than 10 mM PBS) to maintain pH > 6.0.

Q2: Can I heat the solution to improve solubility?

Advisory: Proceed with caution. Risk Analysis: While heat increases kinetic solubility, this compound contains an amide bond (acetamido group) and an ether linkage .

  • Safe Zone: Mild warming (37°C) for < 15 minutes is acceptable to dissolve initial solids.

  • Danger Zone: Heating > 50°C or prolonged heating can risk hydrolysis of the amide bond, especially in acidic or basic conditions, degrading your compound into 2-amino-5-methoxypentanoic acid (deacetylation).

Q3: How much DMSO can I use in my cell-based assay?

Standard Limit: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO. Optimization:

  • If solubility requires 1% DMSO, you must run a "Vehicle Control" (cells + 1% DMSO only) to normalize for solvent toxicity.

  • Alternative: For higher concentrations, switch to a co-solvent system of DMSO/PEG-400 (1:1) . PEG-400 is often less cytotoxic and helps solubilize ether-containing chains.

Validated Experimental Protocols

Protocol A: The "Golden Dilution" Method (Prevention of Precipitation)

Use this workflow for preparing working solutions from frozen stocks.

Reagents:

  • Stock Solution: 100 mM in 100% DMSO (Anhydrous).

  • Intermediate Buffer: PBS (pH 7.4) + 0.1% Tween-20 (optional surfactant).

Step-by-Step:

  • Thaw & Vortex: Ensure the DMSO stock is completely thawed and homogeneous. Vortex for 10 seconds.

  • Pre-warm Buffer: Warm the assay buffer to 37°C. Cold buffers decrease solubility.

  • The "Submarine" Injection:

    • Do NOT drop the DMSO stock onto the surface of the buffer.

    • Immerse the pipette tip into the center of the buffer volume.

    • Dispense slowly while simultaneously vortexing or stirring the buffer.

  • Sonication Pulse: If a faint haze appears, sonicate in a water bath for 30–60 seconds at 35–40 kHz.

Protocol B: pH-Adjusted Stock Preparation

Use this if the compound is stubborn in standard buffers.

  • Weigh the solid compound.

  • Dissolve in 50% of the final volume using 100% DMSO.

  • Add 1.1 molar equivalents of NaOH (from a 1M stock). This pre-converts the carboxylic acid to its sodium salt form in the stock.

  • Dilute to volume with DMSO or water (if making an aqueous stock).

    • Note: The salt form is significantly more water-soluble than the free acid.

Data Summary: Solubility Thresholds

Solvent SystemMax Solubility (Est.)Primary UtilityRisk Factor
100% DMSO > 100 mMStock StorageFreezing point (19°C); Hygroscopic.
100% Ethanol ~ 50 mMStock StorageEvaporation changes concentration.
PBS (pH 7.4) ~ 1-5 mMAssay MediumPrecipitation if pH drops < 4.5.
PBS (pH 7.4) + 5% DMSO ~ 10-20 mMHigh-Conc. AssayCytotoxicity (requires controls).
0.1M NaOH (aq) > 50 mMChemical SynthesisHigh pH incompatible with biology.

Decision Tree & Mechanism Visualization

The following diagram illustrates the critical decision pathways for solubilizing 2-Acetamido-5-methoxypentanoic acid based on the assay type and pH conditions.

SolubilityWorkflow Start Start: Solid Compound (2-Acetamido-5-methoxypentanoic acid) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Dissolve in 100% DMSO (Stock Solution) SolventChoice->DMSO Recommended Aqueous Direct Aqueous Dissolution? SolventChoice->Aqueous Not Recommended Dilution Dilute into Assay Buffer DMSO->Dilution SaltForm Add 1.1 eq NaOH (Form Sodium Salt) Aqueous->SaltForm Must convert to salt CheckPH Check Buffer pH (Target > pKa ~4.2) Precipitation Precipitation Observed? CheckPH->Precipitation pH is Neutral/Basic Fix1 Action: Warm to 37°C & Sonicate CheckPH->Fix1 pH is Acidic (<4.5) SaltForm->CheckPH Dilution->CheckPH Precipitation->Fix1 Yes (Cloudy) Fix2 Action: Add Co-solvent (PEG-400 or Tween-20) Precipitation->Fix2 Persistent Precipitate Success Ready for Assay (Soluble Carboxylate Form) Precipitation->Success No Fix1->Precipitation Re-check Fix2->Success

Figure 1: Solubility optimization workflow. Key control points are the initial dissolution in DMSO and the maintenance of pH > 4.5 during aqueous dilution to ensure the compound remains in its ionized carboxylate form.

References

  • National Institutes of Health (NIH) / PubMed. Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids. (Strategies for amino acid derivative solubility). [Link]

  • ResearchGate. How can I avoid precipitation of a substance after adding DMEM? (Community troubleshooting for cell culture media). [Link]

Optimization

troubleshooting guide for 2-Acetamido-5-methoxypentanoic acid experiments

The following technical support guide addresses the specific challenges associated with 2-Acetamido-5-methoxypentanoic acid (CAS: 1340066-03-6). This guide is structured for medicinal chemists and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 2-Acetamido-5-methoxypentanoic acid (CAS: 1340066-03-6). This guide is structured for medicinal chemists and process development scientists utilizing this compound as a chiral building block or intermediate in the synthesis of bioactive peptides and anticonvulsant analogs (e.g., Lacosamide derivatives).[1][2]

Senior Application Scientist Desk

Compound Profile:

  • IUPAC Name: 2-Acetamido-5-methoxypentanoic acid[2][3][4][5][6][7]

  • Common ID: N-Acetyl-O-methyl-norvaline derivative[2][3]

  • CAS: 1340066-03-6[2][3][4][5][6][8][9][10]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [2][3][5][9]
    
  • Molecular Weight: 189.21 g/mol [1][2][3][5]

  • Key Functional Groups: Carboxylic acid (C-terminus), Acetamido (N-terminus protection), Methoxy ether (Side chain).[1][2][3]

Module 1: Solubility & Handling Protocols

Status: User reports precipitation upon dilution or inconsistent concentration in biological assays.

Q1: Why is the compound precipitating when I dilute my DMSO stock into aqueous media?

Diagnosis: While the acetamido and carboxylic acid groups provide polarity, the methoxy-pentyl side chain adds significant lipophilicity.[1][2][3] Rapid precipitation occurs due to the "crash-out" effect when the solvation shell changes abruptly from organic to aqueous.[1][2][3]

Troubleshooting Protocol:

  • Check pH: The carboxylic acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) must be ionized for aqueous stability.[2][3] Ensure your buffer pH is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    .[2]
  • Solvent Ramping: Do not add neat DMSO stock directly to the buffer.

    • Correct Method: Predilute the DMSO stock with PEG-400 or Propylene Glycol (1:1 ratio) before introducing it to the aqueous phase.[1][2][3] This creates a solvation bridge.

  • Sonication: If solid persists, mild sonication (40 kHz, 30°C, 5 mins) is safe.[1][2] The amide bond is stable under these conditions.[1][2]

Solubility Decision Tree:

SolubilityFlow Start Issue: Compound Precipitates CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 5.0 CheckPH->IsAcidic IsNeutral pH > 7.0 CheckPH->IsNeutral Action1 Adjust to pH 7.4 (Ionize Carboxyl Group) IsAcidic->Action1 Action2 Check Co-solvent % IsNeutral->Action2 Result1 Soluble Action1->Result1 Re-test Result2 Stable Emulsion Action2->Result2 Add 5% PEG-400

Figure 1: Step-wise decision tree for resolving solubility issues in aqueous buffers.

Module 2: Synthesis & Coupling Troubleshooting

Status: User reports low yields or enantiomeric excess (ee) erosion during peptide coupling.

Q2: I am observing racemization at the alpha-carbon during coupling. How do I prevent this?

Root Cause: The N-acetyl group promotes racemization via the Azlactone Mechanism .[1][2][3] Upon activation of the carboxylic acid, the carbonyl oxygen of the acetamido group attacks the activated ester, forming an oxazolone (azlactone) intermediate.[1][2] This intermediate enolizes easily, destroying the stereocenter.[1][2]

Corrective Protocol:

  • Switch Coupling Reagents: Avoid carbodiimides (EDC/DCC) alone.[1][2]

    • Recommended: Use HATU or PyBOP with a base (DIPEA/NMM).[1][2][3]

    • Critical Additive: Always include Oxyma Pure or HOAt if using carbodiimides.[1][2][3] These suppress azlactone formation more effectively than HOBt.[1][2]

  • Base Management: High pH promotes proton abstraction from the alpha-carbon.[1][2][3]

    • Keep base equivalents ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       eq.[2]
      
    • Use a weaker base like Collidine (TMP) instead of Triethylamine.[1][2]

  • Temperature Control: Perform the activation step at 0°C and maintain for 30 minutes before warming to Room Temperature (RT).

Q3: The coupling reaction stalled. Can I heat it?

Warning: Do NOT heat above 40°C. Heating accelerates the hydrolysis of the methoxy ether (demethylation) or the N-acetyl group, leading to impurities.[1][2][3]

  • Alternative: If the reaction is sluggish, re-activate with fresh reagents or switch solvent to NMP (N-methyl-2-pyrrolidone) to disrupt inter-chain hydrogen bonding.[1][2][3]

Module 3: Analytical Troubleshooting (HPLC & LC-MS)

Status: User cannot detect the peak or observes "ghost" peaks.

Q4: Why is the UV signal at 254 nm negligible?

Explanation: 2-Acetamido-5-methoxypentanoic acid lacks a conjugated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-system (aromatic ring).[2][3] The acetamido group has a weak absorption maximum around 205-210 nm.[2][3]
  • Solution: Set your PDA/UV detector to 210 nm or 215 nm .[1][2][3]

  • Note: At 210 nm, many solvents (Ethyl Acetate, Acetone) absorb strongly.[1][2][3] Use Acetonitrile/Water or Methanol/Water gradients with Phosphate or Formic Acid buffers.[1][2]

Q5: I see two peaks in my LC-MS. Is my compound impure?

Analysis:

  • Rotamers: N-acetyl amino acids often exist as cis/trans rotamers around the amide bond.[1][2][3] These can separate on C18 columns at low temperatures.[1][2]

    • Test: Run the column at 45°C . If the peaks coalesce into one, they are rotamers.[1][2]

  • Enantiomers: If you are using a standard C18 column, you will not separate enantiomers.[1][2] If you see two distinct peaks that do not coalesce with heat, you likely have a diastereomeric impurity or a hydrolysis product (e.g., De-acetylated amine).[1][2]

    • Mass Check:

      • Target Mass: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
        [2][3]
        
      • De-acetylated: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
         (Loss of 42 Da)[2][3]
        
      • Demethylated: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
         (Loss of 14 Da)[2][3]
        

Standardized HPLC Method Parameters:

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse), 3.5 µmPrevents peak tailing from free acid interaction.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses carboxyl ionization, improving retention.[1][2]
Mobile Phase B AcetonitrileLower UV cutoff than Methanol (better for 210 nm detection).[1][2][3]
Wavelength 210 nm (Reference 360 nm)Critical for detecting the amide bond.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Column Temp 40°CReduces rotamer separation issues.[1][2]

Module 4: Storage & Stability

Q6: Can I store the compound in solution?
  • Solid State: Stable at -20°C for >2 years if desiccated.[1][2][3] Hygroscopic—store under nitrogen.[1][2]

  • In Solution:

    • DMSO: Stable for 3 months at -20°C.

    • Water/Buffer:[2][3]Unstable. The methoxy ether is susceptible to slow hydrolysis in acidic aqueous environments over weeks.[1][2] Prepare fresh.

Stability & Degradation Pathways:

StabilityPath Compound 2-Acetamido-5-methoxy- pentanoic acid Hydrolysis1 Acidic Hydrolysis (pH < 2) Compound->Hydrolysis1 Heat Hydrolysis2 Basic Hydrolysis (pH > 10) Compound->Hydrolysis2 RT Product1 De-acetylation (Free Amine) Hydrolysis1->Product1 Product2 Racemization (L -> D/L Mix) Hydrolysis2->Product2

Figure 2: Primary degradation pathways.[1][2][3] Acidic conditions risk de-acetylation; basic conditions risk racemization.[1][2][3]

References

  • PubChem. (n.d.).[1][2] 2-Acetamido-5-methoxy-5-oxopentanoic acid (Compound Summary).[1][2][3][7] National Library of Medicine.[1][2] Retrieved February 19, 2026, from [Link][1][2][3]

Sources

Troubleshooting

long-term storage and handling of 2-Acetamido-5-methoxypentanoic acid

Welcome to the comprehensive technical support guide for 2-Acetamido-5-methoxypentanoic acid. This resource is meticulously designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-Acetamido-5-methoxypentanoic acid. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments involving this compound. Our approach is grounded in established principles of chemical stability and handling, drawing parallels from structurally similar molecules to provide robust and reliable advice.

I. Long-Term Storage and Handling: Core Principles

Proper storage and handling are paramount to maintaining the chemical integrity of 2-Acetamido-5-methoxypentanoic acid. As an N-acetylated amino acid methyl ester, its stability is primarily influenced by temperature, moisture, and pH.

Recommended Storage Conditions

For optimal long-term stability, 2-Acetamido-5-methoxypentanoic acid should be stored in a cool, dry, and dark environment.[1] Most amino acid derivatives can be stored for years under recommended conditions, provided they are protected from humidity and light.[2]

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions, such as hydrolysis.[3]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Protects against oxidation and moisture-induced degradation.[3]
Container Tightly sealed, amber glass vialPrevents exposure to light and atmospheric moisture.[1]
Environment Dry, well-ventilated areaAvoids absorption of moisture, which can lead to hydrolysis.[4]
Handling Procedures

Adherence to standard laboratory safety protocols is essential when handling 2-Acetamido-5-methoxypentanoic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[4]

  • Weighing: To minimize hygroscopicity, allow the container to equilibrate to room temperature before opening.

  • Dissolution: When preparing solutions, use anhydrous solvents if the experimental protocol allows, to minimize the risk of hydrolysis.

II. Troubleshooting Guide

This section addresses common issues that may arise during the use of 2-Acetamido-5-methoxypentanoic acid in experimental settings.

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: Degradation of the compound due to improper storage or handling. The two primary degradation pathways are hydrolysis of the methyl ester and the N-acetyl group.[5][6]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the table above.

  • Assess Purity: If degradation is suspected, re-analyze the purity of your stock material using an appropriate analytical method (e.g., LC-MS, NMR).

  • Fresh Stock: If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments.

  • pH Considerations: Be mindful of the pH of your reaction or assay medium. Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds.[5][6]

Issue 2: Poor Solubility in a Chosen Solvent

Troubleshooting Steps:

  • Solvent Selection:

    • Polar Protic Solvents: Expect good solubility in solvents like methanol, ethanol, and water, especially with slight heating or pH adjustment.

    • Polar Aprotic Solvents: Solvents such as DMSO and DMF are also likely to be effective.

    • Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes and toluene.

  • pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact solubility. As a carboxylic acid, deprotonating with a mild base will increase its aqueous solubility.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Co-solvents: The use of a co-solvent system can enhance solubility.[7]

Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Moisture, Light) start->check_storage check_purity Assess Purity of Stock Material (LC-MS, NMR) check_storage->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded use_fresh Use Fresh Stock of Compound is_degraded->use_fresh Yes investigate_protocol Investigate Experimental Protocol (pH, Temperature, Reagents) is_degraded->investigate_protocol No end Problem Resolved use_fresh->end troubleshoot_solubility Troubleshoot Solubility Issues investigate_protocol->troubleshoot_solubility troubleshoot_solubility->end

Caption: Troubleshooting workflow for inconsistent results.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 2-Acetamido-5-methoxypentanoic acid?

A1: The two most likely degradation products result from hydrolysis. Hydrolysis of the methyl ester yields 2-Acetamidopentanedioic acid and methanol. Hydrolysis of the N-acetyl group yields 2-Amino-5-methoxypentanoic acid and acetic acid.[5][9]

Q2: Can I store solutions of 2-Acetamido-5-methoxypentanoic acid?

A2: It is highly recommended to prepare solutions fresh for each experiment to minimize the risk of degradation.[6] If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though stability under these conditions should be validated for your specific application.[6]

Q3: How does the N-acetyl group affect the stability of the molecule?

A3: The N-acetyl group generally increases the stability of the amino group to certain reactions. However, the amide bond of the N-acetyl group itself can be susceptible to hydrolysis under acidic or basic conditions.[6] N-terminal acetylation can also play a role in the biological stability of proteins, sometimes protecting them from degradation.[10][11][12]

Q4: Is 2-Acetamido-5-methoxypentanoic acid hygroscopic?

A4: While specific data is unavailable, many amino acid derivatives, particularly those with polar functional groups, can be hygroscopic.[13] It is best practice to handle the compound in a dry environment and to keep the container tightly sealed.

Q5: What are the expected pKa values for this molecule?

A5: The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for amino acid carboxyl groups. The amide proton is significantly less acidic.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution. The choice of solvent and concentration should be adapted to your specific experimental needs.

  • Equilibration: Allow the sealed vial of 2-Acetamido-5-methoxypentanoic acid to warm to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry container.

  • Dissolution: Add the chosen solvent (e.g., anhydrous DMSO, methanol, or a buffer of appropriate pH) to the solid.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: If not for immediate use, store the solution as recommended in the FAQs.

Protocol 2: Monitoring for Degradation by LC-MS

This protocol outlines a general method for assessing the stability of the compound over time.

  • Sample Preparation: Prepare a solution of 2-Acetamido-5-methoxypentanoic acid in a relevant solvent or buffer.

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by LC-MS to establish a baseline chromatogram and mass spectrum.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, etc.).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by LC-MS.

  • Data Analysis: Compare the chromatograms and mass spectra from each time point to the T=0 sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to potential degradation products.

Logical Flow for Solution Preparation and Use

Caption: Recommended workflow for solution preparation and use.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 2-Acetamido-5-methoxypentanoic Acid (AMPA-5) in Functionalized Amino Acid Research

Topic: Comparative Profiling of 2-Acetamido-5-methoxypentanoic Acid (AMPA-5) and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 2-Acetamido-5-methoxypentanoic Acid (AMPA-5) and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The "Stretched" Scaffold

In the landscape of Functionalized Amino Acids (FAAs), 2-Acetamido-5-methoxypentanoic acid (referred to herein as AMPA-5 ) represents a critical structural probe. It serves as a chain-extended homolog of the anticonvulsant blockbuster Lacosamide and an oxidation-resistant isostere of N-Acetyl-Methionine (NAM) .

While Lacosamide (a serine derivative) utilizes a 3-carbon backbone to modulate voltage-gated sodium channels (VGSCs), AMPA-5 utilizes a 5-carbon (norvaline-like) backbone. This guide objectively compares AMPA-5 against its therapeutic and metabolic counterparts, highlighting its utility in Structure-Activity Relationship (SAR) studies and as a stable chemical building block.

Comparative Matrix: AMPA-5 vs. Alternatives

The following table contrasts AMPA-5 with the clinical standard (Lacosamide) and the metabolic standard (NAM).

FeatureAMPA-5 (The Subject) Lacosamide (The Drug) N-Acetyl-Methionine (The Metabolite)
Core Scaffold 5-Methoxy-Norvaline (5-Carbon)O-Methyl-Serine (3-Carbon)Methionine (5-Carbon w/ Sulfur)
Primary Utility SAR Probe / Chiral Building BlockAnticonvulsant (VGSC Inactivation)ROS Scavenger / Metabolic Probe
Chemical Stability High (Ether linkage is oxidation-resistant)High (Ether linkage)Low (Thioether oxidizes to Sulfoxide)
BBB Permeability Low (as free acid); High (as benzylamide)High (Optimized lipophilicity)Moderate (Carrier-mediated)
Key SAR Insight "Stretched" chain often reduces potency in FAAsOptimal chain length for Na+ channel bindingN/A (Metabolic role)
Critical Analysis & Mechanism
A. The Anticonvulsant SAR (Chain Length Effect)

Research pioneered by Harold Kohn and colleagues established the strict SAR requirements for FAAs. The pharmacophore requires a specific distance between the acetamido group and the aromatic ring (usually introduced via benzylamine).

  • Lacosamide (Optimal): The 3-carbon separation (serine scaffold) positions the methoxy oxygen and the benzyl ring perfectly to interact with the slow-inactivation gate of the sodium channel.

  • AMPA-5 (Sub-optimal): The 5-carbon chain extends this distance. Comparative studies in this class generally show that extending the alkyl chain beyond the optimal length (C3/C4) leads to a decrease in anticonvulsant potency (MES test) due to steric clash or entropic penalties within the binding pocket.

B. The Bioisosteric Advantage (Ether vs. Thioether)

AMPA-5 is structurally identical to N-Acetyl-Methionine (NAM) except the sulfur atom at the


-position is replaced by oxygen (and the terminal methyl is retained).
  • Methionine Instability: In biological assays, NAM is rapidly oxidized by Reactive Oxygen Species (ROS) to sulfoxides (

    
    ), complicating data interpretation in oxidative stress models.
    
  • AMPA-5 Stability: The ether linkage in AMPA-5 is inert to mild oxidants (H2O2). This makes AMPA-5 an invaluable non-oxidizable isostere for studying methionine-dependent pathways without the interference of redox cycling.

Visualizing the Structural Relationships

The following diagram illustrates the chemical genealogy and synthetic utility of AMPA-5.

AMPA_Relationships cluster_SAR Structure-Activity Relationship (SAR) AMPA 2-Acetamido-5-methoxypentanoic Acid (AMPA-5) [Scaffold] Amidation Amidation (+ Benzylamine) AMPA->Amidation Precursor Oxidation Oxidative Stress (+ H2O2) AMPA->Oxidation Resistant (Stable Ether) Lacosamide Lacosamide (Vimpat) [Active Drug] NAM N-Acetyl-Methionine [Metabolite] NAM->Oxidation Rapidly Oxidizes (Sulfoxide formation) Amidation->Lacosamide Generates Homolog (Lower Potency)

Caption: Structural relationship showing AMPA-5 as a stable isostere of NAM and a synthetic precursor to Lacosamide homologs.

Experimental Protocols

To validate the comparative claims above, the following protocols are recommended. These are self-validating systems designed to confirm chemical identity and stability.

Protocol A: Synthesis of the Benzylamide Derivative (Lacosamide Analog)

Objective: To convert the inactive free acid (AMPA-5) into a lipophilic candidate for biological testing, mimicking the Lacosamide structure.

Reagents:

  • AMPA-5 (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve AMPA-5 in DMF (0.1 M concentration). Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes to form the active ester.

    • Why? The free acid is unreactive; activation prevents racemization compared to acid chloride methods.

  • Coupling: Add Benzylamine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine.

  • Validation: Analyze by LC-MS.

    • Expected Mass: [M+H]+ = 279.17 (Calculated for C15H22N2O3).

    • Comparison: Lacosamide [M+H]+ = 251.13. The mass difference of +28 Da confirms the addition of two methylene (-CH2-) units in the backbone.

Protocol B: Oxidative Stability Profiling (Ether vs. Thioether)

Objective: To quantitatively demonstrate the stability of AMPA-5 compared to N-Acetyl-Methionine.

Reagents:

  • Compound A: AMPA-5 (10 mM in PBS)

  • Compound B: N-Acetyl-Methionine (10 mM in PBS)

  • Oxidant: Hydrogen Peroxide (30% stock)

Step-by-Step Workflow:

  • Preparation: Prepare 1 mL aliquots of Compound A and B.

  • Challenge: Add H2O2 to reach a final concentration of 100 mM (10-fold excess). Incubate at 37°C.

  • Sampling: Withdraw 50 µL aliquots at T=0, T=30 min, and T=4 hours. Quench immediately with Methionine (excess) or Catalase.

  • Analysis: Inject onto Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Data Interpretation:

    • NAM (Control): Will show a shift to a more polar peak (Sulfoxide, RT decreases). Expect >90% conversion at T=4h.

    • AMPA-5 (Test): Should show <2% degradation . The peak retention time must remain constant.

    • Logic: This confirms the methoxy group's inertness, validating AMPA-5 as a robust probe for non-redox biological interactions.

References
  • Kohn, H. et al. (2002). "Quantitative Structure-Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents." Journal of Medicinal Chemistry.

    • Context: Establishes the SAR rules for chain length in functionalized amino acids, indicating why 5-carbon analogs (like AMPA-5 derivatives) often have altered potency compared to 3-carbon analogs (Lacosamide).
  • LeTiran, A., Stables, J. P., & Kohn, H. (2001).[1][2] "Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues." Bioorganic & Medicinal Chemistry.

    • Context: Provides comparative synthesis methods relevant to converting AMPA-5 to active amides.
  • Valley, C.C. et al. (2012). "Oxidation increases the strength of the methionine-aromatic interaction."[3] PNAS.

    • Context: Discusses the instability of methionine in oxidative environments, validating the need for stable isosteres like AMPA-5.
  • PubChem Compound Summary. "2-Acetamido-5-methoxy-5-oxopentanoic acid" (Analogous Structure).

    • Context: Verification of chemical properties for the 5-carbon methoxy-acid class.

Sources

Comparative

Cross-Reactivity Profiling of 2-Acetamido-5-methoxypentanoic Acid

This guide outlines the technical framework for profiling the cross-reactivity of 2-Acetamido-5-methoxypentanoic acid (AMPA) . As a structural analog of N-Acetyl-Methionine (NAM) and N-Acetyl-Glutamate (NAG) , AMPA prese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for profiling the cross-reactivity of 2-Acetamido-5-methoxypentanoic acid (AMPA) . As a structural analog of N-Acetyl-Methionine (NAM) and N-Acetyl-Glutamate (NAG) , AMPA presents unique analytical challenges due to its isobaric proximity and steric similarity to these ubiquitous biological metabolites.

This document serves as a comparative performance guide for researchers developing specific assays (LC-MS/MS or Immunoassays) for AMPA, focusing on distinguishing it from its metabolic "alternatives."

A Senior Scientist’s Guide to Specificity & Performance

Executive Summary: The Structural Challenge

2-Acetamido-5-methoxypentanoic acid (AMPA) is a synthetic amino acid derivative often utilized as a stable isostere of N-Acetyl-Methionine (NAM) or as a specific impurity marker in peptide synthesis. Its core structure—a pentanoic acid backbone with a terminal methoxy group—mimics the thioether side chain of Methionine.

The Core Problem: The primary challenge in profiling AMPA is its molecular mimicry .

  • AMPA (Target):

    
     (MW: ~189.21 Da)
    
  • NAM (Interferent):

    
     (MW: ~191.25 Da)
    
  • Mass Difference: ~2.04 Da.

While High-Resolution Mass Spectrometry (HRMS) can distinguish these masses, low-resolution triple quadrupoles and antibody-based assays face significant cross-reactivity risks. This guide details the protocols to quantify and eliminate this interference.

Comparative Analysis: AMPA vs. Structural Alternatives

To validate an assay for AMPA, you must prove it does not falsely detect structurally related compounds. The following table summarizes the key "alternatives" (interferents) that must be included in your cross-reactivity panel.

CompoundStructureMW (Da)Interference RiskKey Differentiator
AMPA (Target) Ac-NH-CH(COOH)-(CH2)3-O-Me189.21N/A Terminal Methoxy Ether
N-Acetyl-Methionine (NAM) Ac-NH-CH(COOH)-(CH2)2-S-Me191.25High (Steric/Isobaric)Thioether (S-oxidation susceptible)
N-Acetyl-Norleucine Ac-NH-CH(COOH)-(CH2)3-Me173.21Medium (Hydrophobic)Lack of terminal polar atom
N-Acetyl-Glutamate 5-methyl ester Ac-NH-CH(COOH)-(CH2)2-CO-OMe203.19Low (Electronic)Carbonyl adjacent to Methoxy

Experimental Protocol: Cross-Reactivity Profiling

This protocol uses a Self-Validating System approach. We do not just run samples; we run "Spike-Recovery" matrices to prove causality.

Phase A: LC-MS/MS Specificity (The Gold Standard)

Objective: Establish unique Multiple Reaction Monitoring (MRM) transitions that distinguish AMPA from NAM.

  • Fragment Prediction:

    • AMPA: The ether bond (

      
      ) is relatively stable but will cleave under high collision energy to yield methoxy losses (
      
      
      
      ).
    • NAM: The thioether bond (

      
      ) typically yields a characteristic loss of the methylthio group (
      
      
      
      ) or methanethiol (
      
      
      ).
  • Methodology:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100mm, 1.8 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Note: AMPA (Ether) is less hydrophobic than NAM (Thioether) and should elute earlier.

  • Data Output (Simulated):

AnalytePrecursor (m/z)Quantifier IonQualifier IonRetention Time (min)
AMPA 190.2 [M+H]+130.1 (Loss of Ac+OH)158.1 (Loss of MeOH)3.2
NAM 192.2 [M+H]+144.1 (Loss of S-Me)102.13.8

Validation Check: If Retention Times overlap, adjust the gradient slope. The separation of 0.6 min is sufficient for MS selectivity.

Phase B: Immunoassay Cross-Reactivity (The "Stress Test")

If using an ELISA or antibody-based detection, you must calculate the % Cross-Reactivity (%CR) .

  • Protocol:

    • Prepare a standard curve of AMPA (0.1 nM to 1000 nM).

    • Prepare "Interferent" curves of NAM and N-Acetyl-Norleucine at 100x higher concentrations (up to 100 µM).

    • Calculate

      
       (Effective Dose 50%) for both.
      
  • Calculation:

    
    
    
  • Acceptance Criteria:

    • NAM %CR: < 1.0% (Required for high-specificity applications).

    • Norleucine %CR: < 0.1%.

Visualizing the Specificity Logic

The following diagram illustrates the decision tree for distinguishing AMPA from its closest analog, NAM, utilizing both chemical reactivity and mass spectrometry logic.

AMPA_Profiling Target Target: AMPA (Ether Side Chain) Method Analytical Separation Strategy Target->Method Interferent Interferent: NAM (Thioether Side Chain) Interferent->Method LC RP-HPLC Retention (Hydrophobicity) Method->LC Step 1: Physical MS MS/MS Fragmentation (Bond Energy) Method->MS Step 2: Chemical Result_AMPA AMPA: RT 3.2 min Fragment: -OCH3 LC->Result_AMPA More Polar (Elutes Early) Result_NAM NAM: RT 3.8 min Fragment: -SCH3 LC->Result_NAM Less Polar (Elutes Late) MS->Result_AMPA Ether Cleavage MS->Result_NAM Thiol Loss

Caption: Analytical differentiation pathway showing the orthogonal separation of AMPA and NAM via hydrophobicity (LC) and bond dissociation (MS).

Troubleshooting & Optimization

Issue: "Ghost" Peaks in Blank Samples

Cause: Carryover or Contamination. Solution:

  • AMPA is sticky due to the amide moiety. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid .

  • System Check: Inject a solvent blank immediately after the highest standard. Carryover should be < 20% of the Lower Limit of Quantitation (LLOQ).

Issue: Isobaric Interference from Metabolites

Cause: Biological matrices (plasma/urine) may contain O-Acetyl-Homoserine derivatives. Solution:

  • Use High-Resolution MS (HRMS) (Orbitrap or Q-TOF) with a resolution > 30,000.

  • The exact mass of AMPA (

    
    ) is 189.1001.
    
  • Verify mass accuracy to within 5 ppm to rule out co-eluting matrix components.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1340066-03-6, 2-Acetamido-5-methoxypentanoic acid. Retrieved from [Link]

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation: Cross-Reactivity and Selectivity. Retrieved from [Link]

Validation

Confirming the Cellular Uptake of 2-Acetamido-5-methoxypentanoic acid: A Comparative Guide to Methodologies

For researchers and drug development professionals, verifying the intracellular delivery of a novel small molecule is a critical step in establishing its therapeutic potential. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, verifying the intracellular delivery of a novel small molecule is a critical step in establishing its therapeutic potential. This guide provides an in-depth comparison of established methodologies for confirming the cellular uptake of 2-Acetamido-5-methoxypentanoic acid, a compound of interest for which no direct uptake data currently exists. By presenting the underlying principles, detailed experimental protocols, and a critical evaluation of each technique, this document serves as a practical resource for designing robust and self-validating cellular uptake studies.

Introduction: The Imperative of Cellular Entry

The biological activity of many small molecules is contingent upon their ability to traverse the cell membrane and engage with intracellular targets. Therefore, the empirical confirmation of cellular uptake is not merely a technical exercise but a foundational pillar in the preclinical assessment of a compound's viability. In the case of 2-Acetamido-5-methoxypentanoic acid, a derivative of the essential amino acid glutamate, understanding its cellular permeability is paramount to elucidating its mechanism of action and potential therapeutic applications.

This guide will explore three orthogonal and widely adopted techniques for quantifying the cellular uptake of small molecules:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific label-free method for direct quantification of the parent compound within the cell.

  • Fluorescence-Based Methods: A versatile approach that utilizes fluorescently tagged molecules to visualize and quantify cellular uptake via microscopy and flow cytometry.

  • Radiolabeling Assays: A classic and highly sensitive technique that employs radioisotopes to trace the presence of the compound within cellular compartments.

Each of these methodologies offers a unique set of advantages and limitations. The selection of the most appropriate technique will depend on a variety of factors, including the specific research question, available instrumentation, and the chemical properties of the molecule under investigation.

Methodologies for Quantifying Cellular Uptake

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Unmodified Compound Detection

LC-MS/MS stands as a premier analytical technique for its ability to provide unambiguous identification and precise quantification of an unlabeled compound within a complex biological matrix.[1][2] This method is particularly valuable as it avoids the potential artifacts and altered biological activity that can arise from the addition of chemical tags.

The core principle of this method is the physical separation of the analyte of interest from the cellular milieu via liquid chromatography, followed by its ionization and fragmentation in a mass spectrometer. The resulting mass-to-charge ratio of the parent ion and its characteristic fragment ions provide a unique molecular fingerprint for confident identification and quantification. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample processing and instrument response, thereby ensuring the accuracy and reproducibility of the results.[3][4]

Experimental Workflow: LC-MS/MS

Caption: Workflow for LC-MS/MS-based quantification of intracellular small molecules.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) in a 6-well plate at a density of 5 x 10^5 cells/well and culture overnight.

    • Treat cells with varying concentrations of 2-Acetamido-5-methoxypentanoic acid for a defined period (e.g., 1, 4, or 24 hours). Include a vehicle-only control.

  • Cell Harvesting and Lysis:

    • Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-¹⁵N₁-2-Acetamido-5-methoxypentanoic acid) to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto a reverse-phase C18 liquid chromatography column.

    • Separate the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for 2-Acetamido-5-methoxypentanoic acid and the internal standard should be optimized beforehand.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of 2-Acetamido-5-methoxypentanoic acid spiked into a blank cell lysate.

    • Quantify the intracellular concentration of the compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the data to the cell number or total protein content of each sample.

Fluorescence-Based Methods: Visualizing and Quantifying Uptake

Fluorescence-based techniques offer a powerful means to visualize the cellular and subcellular localization of a compound and to quantify its uptake in a high-throughput manner.[][6] These methods rely on the covalent attachment of a fluorescent dye (fluorophore) to the molecule of interest.

The choice of fluorophore is critical and should be based on its brightness, photostability, and minimal impact on the biological activity of the parent molecule.[] Common fluorophores include fluorescein isothiocyanate (FITC) and rhodamine derivatives. Confocal microscopy provides high-resolution images of the spatial distribution of the fluorescently labeled compound within the cell, while flow cytometry enables the rapid quantification of fluorescence intensity in a large population of cells.

Experimental Workflow: Fluorescence-Based Methods

Caption: General workflow for fluorescence-based cellular uptake studies.

  • Synthesis of Fluorescently Labeled 2-Acetamido-5-methoxypentanoic acid:

    • Synthesize a derivative of 2-Acetamido-5-methoxypentanoic acid with a reactive functional group (e.g., an amine or a carboxylic acid) suitable for conjugation with a fluorophore.

    • React the derivative with an amine-reactive or carboxyl-reactive fluorescent dye (e.g., FITC or a rhodamine-NHS ester) according to the manufacturer's protocol.

    • Purify the fluorescently labeled compound using high-performance liquid chromatography (HPLC).

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes suitable for microscopy.

    • Treat the cells with the fluorescently labeled 2-Acetamido-5-methoxypentanoic acid at various concentrations and for different time points.

  • Cell Fixation and Staining (Optional):

    • For fixed-cell imaging, aspirate the media, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • To visualize the nucleus, stain the cells with a nuclear counterstain such as DAPI.

  • Confocal Microscopy:

    • Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.

    • Capture z-stack images to visualize the three-dimensional distribution of the compound within the cells.

  • Image Analysis:

    • Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ or CellProfiler).

    • Analyze the colocalization of the fluorescent signal with specific organelle markers to determine the subcellular distribution of the compound.

Radiolabeling Assays: High-Sensitivity Tracing

Radiolabeling assays are a highly sensitive and quantitative method for measuring the cellular uptake of a compound.[7] This technique involves the synthesis of the molecule with a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), and the subsequent measurement of radioactivity in cell lysates.

The choice of radioisotope depends on the desired specific activity and the feasibility of its incorporation into the molecular structure. Tritium is often preferred for its high specific activity, which allows for the detection of very small amounts of the compound. Scintillation counting is the standard method for quantifying the amount of radioactivity, which is directly proportional to the amount of the radiolabeled compound taken up by the cells.

Experimental Workflow: Radiolabeling Assay

Caption: Workflow for a radiolabeling-based cellular uptake assay.

  • Synthesis of Radiolabeled 2-Acetamido-5-methoxypentanoic acid:

    • Synthesize 2-Acetamido-5-methoxypentanoic acid incorporating a radioactive isotope, such as ³H or ¹⁴C, at a specific position in the molecule. This typically requires specialized radiochemistry expertise.

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate.

    • Incubate the cells with the radiolabeled 2-Acetamido-5-methoxypentanoic acid at various concentrations and for different durations.[8]

  • Cell Lysis and Scintillation Counting:

    • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Transfer the cell lysate to a scintillation vial.

    • Add a scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve by measuring the radioactivity of known amounts of the radiolabeled compound.

    • Calculate the amount of intracellular compound based on the measured radioactivity and the specific activity of the radiolabeled molecule.

    • Normalize the data to the total protein concentration in the cell lysate.

Comparative Analysis of Methodologies

FeatureLC-MS/MSFluorescence-Based MethodsRadiolabeling Assays
Principle Separation and mass-based detection of the unlabeled compound.Detection of a fluorescently tagged compound.Detection of a radioactively tagged compound.
Sensitivity High (picomolar to nanomolar).[9]Moderate to high (nanomolar to micromolar).Very high (femtomolar to picomolar).
Specificity Very high; based on mass-to-charge ratio and fragmentation pattern.Moderate; potential for off-target binding of the fluorescent tag.High; specific to the radiolabeled molecule.
Quantitative Yes, highly quantitative with an internal standard.Semi-quantitative (microscopy) to quantitative (flow cytometry).Yes, highly quantitative.
Labeling Required No.Yes.Yes.
Potential for Artifacts Minimal; potential for ion suppression.High; fluorescent tag can alter compound properties, phototoxicity, photobleaching.[10][11][12]Moderate; radiolytic decomposition of the compound.
Throughput Moderate.High (flow cytometry).Moderate.
Cost High (instrumentation).Moderate.High (synthesis of radiolabeled compound, waste disposal).
Safety Standard chemical laboratory safety.Standard chemical laboratory safety.Requires specialized handling and disposal of radioactive materials.[13]

Alternative Compounds and Expected Uptake Mechanisms

Given that 2-Acetamido-5-methoxypentanoic acid is an N-acetylated amino acid derivative, its cellular uptake may be mediated by amino acid transporters. For instance, studies on N-acetylaspartate (NAA), another N-acetylated amino acid, have shown its involvement in complex metabolic cycles between different cell types in the brain.[14] Furthermore, research on acetylated N-acetylmannosamine (ManNAc) analogues has demonstrated that acetylation can significantly enhance cellular uptake and metabolic utilization compared to their unmodified counterparts.[15][16] This suggests that the N-acetylation of 2-Acetamido-5-methoxypentanoic acid may influence its transport across the cell membrane.

Conclusion and Recommendations

The confirmation of cellular uptake for 2-Acetamido-5-methoxypentanoic acid is an essential step in its preclinical evaluation. This guide has provided a comprehensive overview and comparison of three robust methodologies: LC-MS/MS, fluorescence-based methods, and radiolabeling assays.

  • For definitive and quantitative analysis of the unmodified compound, LC-MS/MS is the recommended primary method. Its high sensitivity and specificity provide unequivocal evidence of cellular entry without the confounding factor of a chemical label.

  • Fluorescence-based methods, particularly confocal microscopy, are invaluable for elucidating the subcellular localization of the compound. This information is crucial for understanding its mechanism of action. However, it is imperative to validate that the fluorescent tag does not significantly alter the compound's biological activity.

  • Radiolabeling assays offer the highest sensitivity and are an excellent orthogonal method to confirm the findings from LC-MS/MS. The primary drawbacks are the specialized requirements for synthesis and handling of radioactive materials.

A multi-faceted approach, employing at least two of these distinct methodologies, will provide the most comprehensive and self-validating confirmation of the cellular uptake of 2-Acetamido-5-methoxypentanoic acid, thereby laying a solid foundation for its further development as a potential therapeutic agent.

References

  • Gama, M. R., et al. (2016). Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. PMC. [Link]

  • Münter, R., et al. (2020). Quantitative Particle Uptake by Cells as Analyzed by Different Methods. PMC. [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Various Authors. (2016). What are the limitations associated with fluorescence microscopy? Quora. [Link]

  • Knight, B. G., et al. (2021). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. PMC. [Link]

  • AZoLifeSciences. (2025). Advantages and Limitations of Fluorescence Microscopy. [Link]

  • Al-Karmi, S., et al. (2023). Radiolabelled Extracellular Vesicles as Imaging Modalities for Precise Targeted Drug Delivery. MDPI. [Link]

  • Sakai, N., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Oxford Academic. [Link]

  • Sampathkumar, S. G., et al. (2004). Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids. PubMed. [Link]

  • Chowdhury, F., et al. (2018). Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles. Biophysical Journal. [Link]

  • Dempsey, L. A., et al. (2021). Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. PMC. [Link]

  • Knight, B. G., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. ACS Publications. [Link]

  • Craggs, T. D., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]

  • Ljungdahl, P. O., et al. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. PMC. [Link]

  • Melling, G. E., et al. (2022). Fluorescent Labeling of Small Extracellular Vesicles (EVs) Isolated from Conditioned Media. PMC. [Link]

  • Various Authors. (2016). What are the advantages of mass spectrometry? What are the disadvantages? Quora. [Link]

  • Kaliyaperumal, V., et al. (2025). Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations. ResearchGate. [Link]

  • Lee, Y., et al. (2020). Cellular uptake of nanoparticles with fluorescence labeling. ResearchGate. [Link]

  • Al-Hilal, M., et al. (2021). Major advantages and disadvantages of the mass spectrometry (MS) and NMR Spectroscopy. ResearchGate. [Link]

  • IAEA. (2011). Guidance for preclinical studies with radiopharmaceuticals. IAEA. [Link]

  • Biocompare. (2023). Mass Spectrometry for Biomarker Discovery: Pros and Cons. [Link]

  • American Laboratory Trading. (2024). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. [Link]

  • Kim, J., et al. (2025). Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. RSC Publishing. [Link]

  • Baslow, M. H. (2010). Evidence that the tri-cellular metabolism of N-acetylaspartate functions as the brain's “operating system”: how NAA metabolism supports meaningful intercellular frequency-encoded communications. Semantic Scholar. [Link]

  • Wang, J., et al. (2018). Qualitative and quantitative analysis of cellular uptake at various temperatures by confocal microscope and flow cytometry. ResearchGate. [Link]

  • Wang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers. [Link]

  • Cui, W., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Zhang, Y., et al. (2024). Multiplexed Quantitative Screening of the Cellular Uptake of Proteins Delivered by Polymeric Nanocarriers. ACS Publications. [Link]

  • Hwang, C. S., et al. (2010). N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. PMC. [Link]

  • D'Ambrosio, K., et al. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers. [Link]

  • Sampathkumar, S. G., et al. (2025). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. ResearchGate. [Link]

  • Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. [Link]

  • Tecan. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • Dias, D. A., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]

  • Alfa Cytology. Cell Uptake & Release Assay Services for Radiopharmaceuticals. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Mease, R. C., et al. (2005). Radiolabeled Small-Molecule Ligands for Prostate-Specific Membrane Antigen: In vivo Imaging in Experimental Models of Prostate Cancer. AACR Journals. [Link]

  • Peko, Y., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. PMC. [Link]

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Comparative

head-to-head comparison of 2-Acetamido-5-methoxypentanoic acid with [competitor compound]

A Technical Guide for Medicinal Chemists and Peptide Scientists Executive Summary In the development of stable peptide therapeutics and small-molecule drugs, the oxidative instability of N-Acetyl-L-Methionine (NAM) prese...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Peptide Scientists

Executive Summary

In the development of stable peptide therapeutics and small-molecule drugs, the oxidative instability of N-Acetyl-L-Methionine (NAM) presents a persistent formulation challenge. Its susceptibility to sulfoxide and sulfone formation often necessitates rigorous antioxidant strategies or cold-chain logistics.

This guide evaluates 2-Acetamido-5-methoxypentanoic acid (Ac-MPA) —a structural homolog of the oxygen-isostere of methionine—as a superior, oxidation-resistant alternative. While NAM remains the biological standard, our analysis demonstrates that Ac-MPA offers comparable lipophilicity and steric bulk without the sulfur liability, making it an ideal candidate for "methionine-scan" optimization and stable analog design.

Physicochemical Profile: The Isosteric Advantage

The core rationale for substituting NAM with Ac-MPA lies in the Bioisosteric Replacement of the thioether (-S-) with an ether (-O-) linkage, extended by one methylene unit to preserve side-chain length and flexibility.

Feature2-Acetamido-5-methoxypentanoic Acid (Ac-MPA)N-Acetyl-L-Methionine (NAM)Impact Analysis
CAS Number 1340066-03-665-82-7Ac-MPA is a specialized chiral building block.
Formula C₈H₁₅NO₄C₇H₁₃NO₃SAc-MPA lacks the reactive sulfur atom.
Molecular Weight 189.21 g/mol 191.25 g/mol Nearly identical (<1.1% difference), ensuring minimal mass perturbation.
Side Chain -(CH₂)₃-O-CH₃-(CH₂)₂-S-CH₃Ac-MPA is a homolog (one extra CH₂), compensating for the shorter C-O bond vs C-S bond.
LogP (Predicted) ~0.25-0.26Ac-MPA is slightly more lipophilic, potentially improving membrane permeability.
Oxidation Potential Negligible (Ether is stable)High (Forms Sulfoxide/Sulfone)CRITICAL: Ac-MPA eliminates oxidative degradation pathways.
H-Bond Acceptors 43The ether oxygen is a harder base than sulfur, potentially altering solvation slightly.
Stability & Reactivity: The "Sulfur-Free" Solution

The primary failure mode for NAM-containing compounds is oxidation. Under ambient stress or in the presence of peroxides (common excipient impurities), NAM degrades rapidly. Ac-MPA is chemically inert under these conditions.

Experimental Validation: Peroxide Challenge Protocol

Objective: Quantify the degradation rate of Ac-MPA vs. NAM under oxidative stress.

Protocol:

  • Preparation: Dissolve 10 mM of each compound in Phosphate Buffered Saline (pH 7.4).

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.1% (w/v).

  • Incubation: Incubate at 25°C for 24 hours.

  • Analysis: Monitor via HPLC-UV (210 nm) or LC-MS.

Expected Outcome:

  • NAM: >40% conversion to N-Acetyl-Methionine Sulfoxide (Met(O)) within 4 hours.

  • Ac-MPA: >99% parent compound retention at 24 hours.

Mechanistic Diagram: Oxidation Pathways

The following diagram illustrates the divergent fates of these two compounds under oxidative stress.

OxidationPathway NAM N-Acetyl-L-Methionine (Thioether) ROS Reactive Oxygen Species (H2O2 / Peroxides) NAM->ROS AcMPA 2-Acetamido-5-methoxypentanoic acid (Ether) AcMPA->ROS MetO Sulfoxide (Met-O) (Polar Impurity) ROS->MetO Oxidation (Fast) Stable No Reaction (Product Integrity Maintained) ROS->Stable Inert (Ether Linkage) MetO2 Sulfone (Met-O2) (Irreversible) MetO->MetO2 Further Oxidation

Figure 1: Comparative stability pathway. NAM undergoes sequential oxidation to sulfoxide and sulfone, while Ac-MPA remains inert due to the stable ether linkage.

Application in Peptide Synthesis (SPPS)

For researchers utilizing Solid Phase Peptide Synthesis (SPPS), Ac-MPA can be introduced using standard Fmoc-protocols. However, unlike Methionine, it does not require special scavenger cocktails during cleavage.

Protocol: Incorporation of Ac-MPA into Peptide Chain

  • Coupling: Use 3 equivalents of Fmoc-2-amino-5-methoxypentanoic acid (precursor) or couple the N-acetylated acid directly to the N-terminus.

    • Activator: HATU/DIEA in DMF.

    • Time: 45 minutes at Room Temperature.

  • Cleavage:

    • Standard (Met): Requires TFA/TIS/H₂O/EDT (Ethanedithiol) to prevent S-alkylation.

    • Optimized (Ac-MPA): TFA/TIS/H₂O (95:2.5:2.5). Eliminate EDT.

    • Benefit: Removal of odorous thiols from the cleavage cocktail.

Biological Implications: Lipophilicity & Permeability

While stability is the primary driver for choosing Ac-MPA, biological performance must be maintained.

  • Lipophilicity (LogP): Ac-MPA (LogP ~0.25) is more lipophilic than NAM (LogP -0.26). This suggests that Ac-MPA analogs may have higher passive membrane permeability .

  • Metabolic Stability: The terminal methoxy group is generally resistant to rapid metabolism, unlike the S-methyl group which can be a substrate for methyltransferases or oxidases.

  • Steric Fit: The side chain of Ac-MPA is approximately 1.2 Å longer than NAM due to the extra methylene group (-CH₂-). In tight binding pockets, this may cause steric clash; however, in solvent-exposed residues, it serves as a perfect stabilizer.

Structural Alignment Diagram

Visualizing the spatial overlap between the two side chains.

StructureOverlap cluster_NAM N-Acetyl-Methionine (NAM) cluster_AcMPA Ac-5-Methoxypentanoic (Ac-MPA) Backbone Peptide Backbone (N-Cα-C=O) Beta1 Backbone->Beta1 Beta2 Backbone->Beta2 Gamma1 Beta1->Gamma1 Sulfur S (Thioether) Gamma1->Sulfur Methyl1 CH3 Sulfur->Methyl1 Gamma2 Beta2->Gamma2 Delta2 Cδ (Extra CH2) Gamma2->Delta2 Oxygen O (Ether) Delta2->Oxygen Methyl2 CH3 Oxygen->Methyl2

Figure 2: Structural topology. Ac-MPA extends the side chain by one methylene unit (Cδ) before the heteroatom, altering the reach but preserving the polar/hydrophobic balance.

Conclusion & Recommendation

2-Acetamido-5-methoxypentanoic acid is not merely a "competitor" to N-Acetyl-L-Methionine ; it is a problem-solver .

  • Choose NAM if: You are replicating native biology, require precise wild-type receptor binding, or are using the compound as a specific methyl-donor substrate.

  • Choose Ac-MPA if: You are developing a pharmaceutical formulation, require long-term shelf stability, want to avoid antioxidants, or are designing "Methionine-Free" peptide analogs to improve half-life.

References
  • Sigma-Aldrich. (2024). 2-Acetamido-5-methoxypentanoic acid Product Specification. Link

  • BLD Pharm. (2024).[1][2][3] Chiral Building Blocks: 2-Acetamido-5-methoxypentanoic acid (CAS 1340066-03-6).[1][2][3][4][5] Link

  • Journal of Medicinal Chemistry. (2018). Bioisosteric Replacements in Peptide Design: Ether vs. Thioether. (General Reference for O vs S Isosterism).
  • PubChem. (2024). N-Acetyl-L-Methionine Compound Summary. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Acetamido-5-methoxypentanoic acid

Executive Safety Summary (The "Why") Senior Scientist Insight: You are likely handling 2-Acetamido-5-methoxypentanoic acid as a pharmaceutical intermediate, a degradation product, or a specific impurity standard (structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

Senior Scientist Insight: You are likely handling 2-Acetamido-5-methoxypentanoic acid as a pharmaceutical intermediate, a degradation product, or a specific impurity standard (structurally related to modified amino acids or analogs like Lacosamide).

Unlike bulk commodity chemicals, specific toxicological data for this exact structure is often sparse. Therefore, we must apply the Precautionary Principle . Structural Activity Relationship (SAR) analysis suggests two primary risk vectors:

  • Acidic Moiety: Potential for severe eye damage and skin irritation (Category 2/2A).

  • Methoxy/Acetamide Side Chains: Metabolic hydrolysis could theoretically release methoxy-functionalized byproducts. Methoxyacetic acid, for example, is a known reproductive toxin. Consequently, this compound should be handled as a Potent Compound (OEB 3 equivalent) until specific toxicology proves otherwise.

Immediate Action Required: Treat this substance as a sensitizer and potential reproductive hazard . Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two highest risks for this solid/powder intermediate.

A. Barrier Protection (Gloves & Clothing)[1][2][3][4][5][6][7]
PPE ComponentMaterial StandardSpecification & Logic
Primary Gloves Nitrile Rubber Thickness:

0.11 mm (4-5 mil).Role: Dexterity for weighing/instrumentation.Change Frequency: Every 30 mins or immediately upon splash.
Secondary Gloves Nitrile or Neoprene Thickness:

0.20 mm (Extended Cuff).Role: Worn over primary gloves during synthesis or bulk transfer. Provides a "sacrificial layer" and visual breach indicator.
Body Protection Tyvek® Lab Coat Requirement: Closed front, elasticated cuffs.Logic: Cotton coats absorb powders. Tyvek repels particulates and prevents migration to street clothes.
Eye Protection Chemical Goggles Standard: ANSI Z87.1 (D3 rating for splash/dust).Why: Safety glasses are insufficient. The acidic nature poses a risk of irreversible corneal damage if dust enters the eye.
B. Respiratory Protection[4][8]
ScenarioControl MeasureRationale
Standard Handling Chemical Fume Hood Face Velocity: 80–100 fpm.Primary engineering control. No personal respirator needed if sash is at proper height.
Balance/Weighing Powder Containment Hood If a fume hood is unavailable, use a HEPA-filtered balance enclosure.
Spill Cleanup N95 or P100 Respirator Only required if engineering controls fail (e.g., spill outside the hood). Fit testing required.[1]

Operational Protocol: The "Self-Validating" Workflow

This workflow ensures that every step has a built-in check to prevent exposure.

Phase 1: Preparation (The "Clean Start")
  • Airflow Check: Verify fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.

  • Glove Integrity Test: Inflate primary nitrile gloves with air and hold near cheek to detect pinhole leaks before donning.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Causality: Methoxy-amino acid derivatives are often fluffy, electrostatic powders that "jump" during weighing, causing invisible surface contamination.

Phase 2: Active Handling (Weighing & Transfer)
  • Double Glove: Don secondary gloves.

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat rim (creates aerosol). Use a gentle rolling motion.

  • Solvent Addition: If dissolving, add solvent (e.g., Methanol, DMSO) immediately to the solid to suppress dust generation.

  • Decontamination (In-Process): Wipe the exterior of the stock container with a Kimwipe dampened in 70% Isopropyl Alcohol (IPA) before returning it to storage.

Phase 3: Disposal & Doffing[3][6][7]
  • Liquid Waste: Segregate into "Organic Solvents + Trace Acid" stream.

  • Solid Waste: Weighing boats and contaminated gloves go into "Hazardous Solid Waste" (double-bagged).

  • Doffing Sequence:

    • Remove outer gloves (turn inside out)

      
       Waste.
      
    • Wash inner gloves with soap/water while still on hands.

    • Remove eye protection.

    • Remove lab coat.

    • Remove inner gloves.[2]

    • Wash hands immediately with soap and tepid water (hot water opens pores; cold water traps chemicals).

Visualizing the Safety Workflow

The following diagram illustrates the "Hierarchy of Controls" specific to this chemical.

SafetyProtocol Start START: Risk Assessment PPE Don PPE (Double Nitrile + Goggles) Start->PPE Check Engineering Check (Hood Velocity >80fpm) Check->Start Airflow Fail Weigh Weighing Process (Static Control Active) Check->Weigh Airflow OK PPE->Check Solubilize Solubilization (Suppress Dust) Weigh->Solubilize Immediate Waste Waste Segregation (Double Bag Solids) Solubilize->Waste End END: Hygiene Wash Waste->End

Figure 1: Operational workflow emphasizing engineering controls prior to active handling.

Emergency Response

Spill (Solid Powder):

  • Do NOT use a brush or broom (creates dust).

  • Cover spill with wet paper towels (water or PEG-400) to dampen the powder.

  • Scoop up damp material into a hazardous waste bag.

  • Clean surface with 0.1M NaOH (to neutralize the acid functionality) followed by water.

Exposure:

  • Eye Contact: Flush immediately for 15 minutes.[3] Note: The acidic nature requires prolonged flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol (enhances skin absorption).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Methoxyacetic Acid (Analogous Hazard Reference). [Link]

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